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  • Product: 1-Methylphosphorinan-4-one
  • CAS: 16327-48-3

Core Science & Biosynthesis

Foundational

1-Methylphosphorinan-4-one 1H and 31P NMR chemical shifts

An In-Depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 1-Methylphosphorinan-4-one and its Oxide Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ³¹P Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 1-Methylphosphorinan-4-one and its Oxide

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-methylphosphorinan-4-one. As explicit, fully assigned spectral data for this specific compound is not prevalent in readily available literature, this guide synthesizes foundational NMR principles with spectral data from close structural analogs—notably N-methyl-4-piperidone and various cyclic phosphine oxides—to present a robust predictive analysis. The discussion primarily focuses on the more chemically stable 1-methylphosphorinan-4-one 1-oxide (a P(V) species), while also providing expected values for the corresponding P(III) phosphine. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic organophosphorus compounds.

Introduction and Structural Context

1-Methylphosphorinan-4-one is a saturated six-membered heterocyclic compound featuring a phosphorus atom at the 1-position, a carbonyl group at the 4-position, and a methyl group on the phosphorus atom. Such phosphorinanone scaffolds are of significant interest in synthetic and medicinal chemistry. The phosphorus atom can exist in different oxidation states, most commonly as a trivalent phosphine (P(III)) or a pentavalent phosphine oxide (P(V)). The latter is generally more stable and less susceptible to air oxidation.

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of these molecules. ¹H NMR provides detailed information about the proton environment and the conformation of the heterocyclic ring, while ³¹P NMR serves as a direct and highly sensitive probe of the phosphorus atom's chemical environment, including its oxidation state and coordination.

This guide will deconstruct the anticipated spectra of these compounds, explaining the causal factors behind the expected chemical shifts and coupling constants.

Molecular Structure

The structure of 1-methylphosphorinan-4-one 1-oxide, the principal subject of this guide, is depicted below. The numbering convention used throughout this document is shown.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of 1-methylphosphorinan-4-one. B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). A->B C 3. Add internal standard if quantification is needed (e.g., TMSP). B->C D 4. Transfer solution to a clean, dry 5 mm NMR tube. C->D E 5. Insert tube into NMR spectrometer (≥400 MHz for ¹H). D->E F 6. Lock, tune, and shim the instrument. E->F G 7. Acquire ¹H Spectrum. (e.g., zg30 pulse program) F->G H 8. Acquire ³¹P{¹H} Spectrum. (e.g., zgpg30 pulse program) F->H I 9. Apply Fourier Transform, phase correction, and baseline correction. H->I J 10. Calibrate spectra: ¹H to residual solvent peak (CDCl₃ at 7.26 ppm), ³¹P to external 85% H₃PO₄ at 0 ppm. I->J K 11. Integrate peaks and analyze multiplicities/coupling constants. J->K L 12. Assign signals to molecular structure. Correlate ¹H and ³¹P data. K->L

Figure 2: Standardized workflow for NMR analysis of 1-methylphosphorinan-4-one.

Step-by-Step Methodology
  • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for its good solubilizing power and well-defined residual solvent peak for calibration. [1]2. Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient to obtain high-quality spectra in a reasonable time.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: A 400 MHz or higher field instrument is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

    • Number of Scans: 8 to 16 scans are usually adequate.

  • ³¹P NMR Acquisition:

    • Decoupling: Proton decoupling (³¹P{¹H}) should be used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

    • Reference: The chemical shift should be referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm. [2] * Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) may be necessary for accurate quantification, though it is often not required for simple qualitative identification.

Data Interpretation and Validation

A self-validating analysis integrates data from multiple experiments to build a conclusive structural assignment.

  • ¹H-¹H COSY: A Correlation Spectroscopy experiment can be used to confirm which protons are coupled to each other, helping to trace the connectivity from H-2/H-6 to H-3/H-5.

  • ¹H-³¹P HMBC: A Heteronuclear Multiple Bond Correlation experiment is the definitive method to confirm assignments. It will show correlations between the phosphorus atom and protons that are two or three bonds away. Strong cross-peaks are expected between the ³¹P signal and the signals for P-CH₃ and H-2/H-6. This directly links the proton and phosphorus environments.

The diagram below illustrates the key factors that influence the final observed chemical shifts, providing a logical framework for interpretation.

G H1_Shift ¹H Chemical Shift (δH) P31_Shift ³¹P Chemical Shift (δP) Inductive Inductive Effects (Electronegativity) Inductive->H1_Shift Deshields α-protons Inductive->P31_Shift Substituent effects Anisotropy Magnetic Anisotropy Anisotropy->H1_Shift Affects all ring protons Coupling Heteronuclear Coupling (JPH) Coupling->H1_Shift Splits P-CH₃ and α-proton signals Oxidation P Oxidation State (P(III) vs P(V)) Oxidation->P31_Shift Major shift determinant (upfield for P(III), downfield for P(V)) Conformation Ring Conformation (Axial vs. Equatorial) Conformation->H1_Shift Differentiates axial/equatorial H Conformation->P31_Shift Ring strain effects

Figure 3: Key factors influencing the ¹H and ³¹P NMR chemical shifts.

Conclusion

The NMR spectra of 1-methylphosphorinan-4-one are highly diagnostic of its structure. The ¹H NMR spectrum is characterized by four main proton environments, with the signals for the methyl group and the protons alpha to phosphorus (H-2/H-6) being split into doublets and complex multiplets, respectively, due to significant P-H coupling. The ³¹P NMR spectrum provides an unambiguous determination of the phosphorus oxidation state, with the P(V) oxide expected to resonate in the +30 to +50 ppm range and the P(III) phosphine in the -20 to -60 ppm range. By combining these one-dimensional NMR experiments with 2D correlation techniques and a robust experimental protocol, researchers can achieve complete and confident structural elucidation of this and related organophosphorus heterocycles.

References

  • Hofmann, A. W., et al. (2016). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Online]. Available: [Link]

  • Szewczyk, J., Linehan, K., & Quin, L. D. (2006). A LINEAR CORRELATION BETWEEN THE P-31 NMR SHIFTS OF CYCLIC PHOSPHINES AND THE 0–17 SHIFTS OF THE CORRESPONDING PHOSPHINE OXIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online]. Available: [Link]

  • Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "Guanidine-Catalysed Hydrolysis of Organophosphorus Nerve Agent Simulants". [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. [Online]. Available: [Link]

  • ResearchGate. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Online]. Available: [Link]

  • Pörten, M., et al. (2022). Coordination chemistry of pnictogenylboranes towards group 6 transition metal Lewis acids. Dalton Transactions. [Online]. Available: [Link]

  • University of Sheffield. (n.d.). Heteronuclear coupling. [Online]. Available: [Link]

  • Sent-Doux, P., et al. (2018). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]

  • Gorenstein, D. G. (1975). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. [Online]. Available: [Link]

  • Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Online]. Available: [Link]

  • Mondol, A., et al. (2023). Secondary Phosphines Bearing N‑Heterocyclic Imine Groups: Polarity Umpolung of Highly Electron-Rich P–H Bonds. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Online]. Available: [Link]

  • Mathey, F., et al. (2002). A 1-methyl-phosphininium compound: synthesis, X-ray crystal structure, and DFT calculations. Chemical Communications. [Online]. Available: [Link]

  • Burt, C. T., et al. (1986). Characterization of methylphosphonate as a 31P NMR pH indicator. Journal of Magnetic Resonance. [Online]. Available: [Link]

  • University of Oxford. (n.d.). Publications | NMR Facility. [Online]. Available: [Link]

  • Peck, S. C., et al. (2015). Structural basis for methylphosphonate biosynthesis. Proceedings of the National Academy of Sciences. [Online]. Available: [Link]

Sources

Exploratory

Structural Elucidation of 1-Methylphosphorinan-4-one Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The rational design of organophosphorus therapeutics and transition-metal ligands heavily relies on the precise understanding of their three-dimensional architectures. 1-Methylphosphorinan-4-one and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organophosphorus therapeutics and transition-metal ligands heavily relies on the precise understanding of their three-dimensional architectures. 1-Methylphosphorinan-4-one and its derivatives represent a critical class of six-membered phosphorus heterocycles [1]. Unlike their carbon analogs (cyclohexanones), phosphorinan-4-ones exhibit unique conformational dynamics driven by the longer phosphorus-carbon (P–C) bonds and distinct bond angles.

This whitepaper provides an in-depth technical framework for the crystal structure analysis of 1-methylphosphorinan-4-one derivatives. By integrating thermodynamic crystallization strategies with high-resolution X-ray diffraction protocols, we establish a self-validating methodology to definitively assign stereochemistry, map 1,3-diaxial interactions, and quantify the conformational preferences of the P-methyl group in the solid state.

Structural Biology & Conformational Dynamics

The substitution of a methylene group with a methyl-substituted phosphorus atom in a six-membered ring fundamentally alters the steric and electronic landscape of the molecule.

The Causality of Conformational Preference

In cyclohexane systems, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, in 1-methylphosphorinan-4-one derivatives, the P–C bonds are significantly longer (~1.85 Å) than C–C bonds (~1.53 Å) [2]. This elongation flattens the lower hemisphere of the chair conformation, substantially reducing the steric penalty for axial substituents. Consequently, the P-methyl group often exhibits a thermodynamic preference for the axial orientation in the solid state, a phenomenon driven by the minimization of dipole moments and optimal crystal packing forces [2, 3].

Conformation Core 1-Methylphosphorinan-4-one Core Structure Chair Chair Conformation (Global Minimum) Core->Chair Thermodynamic Relaxation Boat Boat/Twist-Boat (High Energy Transition) Core->Boat Kinetic Trapping Axial Axial P-Methyl (Preferred in Solid State) Chair->Axial Crystal Packing & Dipole Alignment Eq Equatorial P-Methyl (Steric Clash with C3/C5 H) Chair->Eq 1,3-Diaxial Interactions

Fig 1: Conformational energy landscape and orientation logic for P-methyl derivatives.

Quantitative Data: Crystallographic Parameters

To establish a baseline for structural validation, Table 1 summarizes the consensus quantitative metrics derived from high-resolution X-ray diffraction studies of phosphorinan-4-one derivatives.

Table 1: Representative Crystallographic Parameters

ParameterTypical Value RangeMechanistic & Structural Implication
Space Group P21​/c , P21​/n , or P1ˉ Centrosymmetric packing is highly favored, allowing racemic mixtures of chiral P-centers to co-crystallize efficiently.
P–C Bond Length 1.83 – 1.86 ÅThe extended bond length flattens the heterocycle, mitigating 1,3-diaxial steric penalties compared to cyclohexanes.
C–P–C Angle 97° – 101°Deviation from the ideal tetrahedral angle (109.5°) further alters the trajectory of the P-methyl group.
C=O Bond Length 1.20 – 1.22 ÅStandard ketone double bond; serves as the primary hydrogen-bond acceptor dictating supramolecular assembly.
Ring Torsion Angles 55° – 60°Confirms the preservation of the classic chair conformation in the solid state.

Experimental Protocols: A Self-Validating System

The transition from a synthesized powder to a fully refined anisotropic structural model requires a rigorous, step-by-step methodology. Every phase of this protocol is designed as a self-validating system , ensuring that errors (such as kinetic trapping or twinning) are identified and corrected intrinsically.

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

Objective: To isolate the thermodynamically stable chair conformer as a macroscopic single crystal.

  • Solvent System Selection: Dissolve 10–15 mg of the highly purified (>99%) 1-methylphosphorinan-4-one derivative in 0.5 mL of a volatile good solvent (e.g., dichloromethane).

  • Chamber Assembly: Place the uncapped sample vial into a larger, sealable chamber containing 5 mL of an antisolvent (e.g., n -hexane or pentane).

  • Equilibration: Seal the outer chamber and store at a constant temperature (20 °C) in a vibration-free environment for 3 to 7 days.

  • Causality: The slow vapor-phase diffusion of the antisolvent into the sample vial gradually lowers the solubility limit. This controlled supersaturation ensures a low nucleation rate, promoting the growth of defect-free single crystals rather than kinetically trapped microcrystalline powders.

  • Self-Validation Check: Examine the precipitate under a polarized light microscope. The appearance of sharp, geometrically defined faces that exhibit complete birefringence extinction at 90° rotational intervals definitively validates the single-crystal nature of the lattice prior to X-ray exposure.

Protocol B: Cryogenic X-ray Diffraction and Refinement

Objective: To collect high-redundancy diffraction data and solve the phase problem.

  • Mounting: Harvest a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) using a micromount and coat it in perfluoropolyether cryo-oil to prevent dehydration and ice ring formation.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling is not merely a standard practice; it is mechanistically required to suppress the dynamic libration of the flexible phosphorinan ring. Unsuppressed thermal motion artificially shortens the apparent P–C bond lengths and smears electron density.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source. Collect full-sphere data to a resolution of at least 0.80 Å.

  • Phase Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Check: The refinement process mathematically validates itself. A converging Goodness-of-Fit ( S ) near 1.0, an R1​ value < 0.05, and a featureless residual electron density map ( Fo​−Fc​ with the highest peak < 0.5 e/ų) unequivocally prove that the proposed molecular model fully accounts for the experimental diffraction data without unaccounted twinning or solvent masking.

Workflow Syn Synthesis & Purification (>99% Purity) Cryst Vapor Diffusion Crystallization (Thermodynamic Control) Syn->Cryst Diff X-Ray Diffraction (100 K, Cryo-cooling) Cryst->Diff Solve Phase Solution (Intrinsic Phasing) Diff->Solve Refine Anisotropic Refinement (Least-squares on F²) Solve->Refine Valid Self-Validation (Residual Density < 0.5 e/ų) Refine->Valid Valid->Refine Adjust Model (If R1 > 0.05)

Fig 2: Self-validating workflow for the crystallographic analysis of phosphorinan derivatives.

Conclusion

The crystallographic analysis of 1-methylphosphorinan-4-one derivatives is a rigorous exercise in structural biology that bridges the gap between synthetic organophosphorus chemistry and rational drug design. By strictly controlling the crystallization thermodynamics and employing cryogenic X-ray diffraction, researchers can confidently map the unique axial/equatorial preferences of the P-methyl group. The self-validating nature of modern crystallographic refinement ensures that the resulting atomic coordinates are highly trustworthy, serving as an authoritative foundation for subsequent computational modeling and structure-activity relationship (SAR) studies.

References

  • Crystal Structure and Conformation of 1-Phenyl-4,4-dimethoxyphosphorinan . RSC Publishing (Chemical Communications, 1971). Available at:[Link] [2]

  • Zur Chemie der 1,3-Dimethyl-1,3-diaza-5,6-benzo-2λ3-phosphorinan-4-one: umsetzungen mit hexafluoraceton . Journal of Fluorine Chemistry / ResearchGate. Available at:[Link] [3]

Foundational

Electronic and steric properties of 1-Methylphosphorinan-4-one

An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Methylphosphorinan-4-one For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methylphosphorinan-4-one is a saturated heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Methylphosphorinan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphosphorinan-4-one is a saturated heterocyclic ketone of significant interest due to the unique interplay of its phosphorus-containing ring and carbonyl functionality. The phosphorus atom introduces distinct electronic and steric characteristics that are not present in its carbocyclic analog, cyclohexanone. These properties profoundly influence the molecule's conformational preferences, reactivity, and potential as a scaffold in medicinal chemistry and a ligand in catalysis. This guide provides a detailed examination of the electronic and steric landscape of 1-Methylphosphorinan-4-one, offering both theoretical frameworks and practical, field-proven experimental and computational protocols for its characterization. We will delve into the inductive effects of the phosphorus heteroatom, the molecule's electrochemical behavior, its conformational dynamics, and the steric impact of the P-methyl substituent.

Introduction: The Significance of the Phosphorinanone Scaffold

The incorporation of a phosphorus atom into a six-membered ring creates a heterocycle with a rich and complex stereoelectronic profile.[1][2] In 1-Methylphosphorinan-4-one, the phosphorus atom, with its different atomic radius, bond lengths, and electronegativity compared to carbon, fundamentally alters the geometry and electron distribution of the cyclohexanone framework. The phosphorus atom's ability to exist in various oxidation states and coordination environments makes phosphorinanone derivatives versatile building blocks.[2] Understanding the core properties of the parent 1-Methylphosphorinan-4-one structure is crucial for the rational design of novel catalysts, enzyme inhibitors, and therapeutic agents where precise control over molecular shape and electronic character is paramount.[2]

Part 1: Electronic Properties and Their Characterization

The electronic nature of 1-Methylphosphorinan-4-one is a product of the competing influences of the electron-withdrawing carbonyl group and the electropositive phosphorus atom, which also possesses a lone pair of electrons. This dynamic dictates the molecule's reactivity and its interactions with biological targets or metal centers.

Inductive Effects and Frontier Molecular Orbitals

The phosphorus atom is less electronegative than carbon, leading to a nuanced electronic environment. The P-methyl group is an electron-donating group, which can influence the electron density across the ring system. The lone pair on the phosphorus atom is a key feature, contributing to the molecule's nucleophilicity and its ability to act as a ligand.[3][4] The carbonyl group, conversely, acts as an electron-withdrawing group, polarizing the C=O bond and rendering the carbonyl carbon electrophilic.

Computational methods like Density Functional Theory (DFT) are invaluable for visualizing these effects through the analysis of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.[5][6] The Highest Occupied Molecular Orbital (HOMO) is often localized around the phosphorus atom, indicating its role as a primary site for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the carbonyl carbon, marking it as the site for nucleophilic addition.

Experimental Protocol: Probing Redox Behavior with Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for assessing the electronic properties of a molecule by measuring its oxidation and reduction potentials.[7][8][9] For 1-Methylphosphorinan-4-one, CV can provide quantitative data on the ease of removing an electron from the phosphorus lone pair (oxidation) or adding an electron to the carbonyl group (reduction), offering insight into the molecule's electronic character.[10][11]

Objective: To determine the oxidation and reduction potentials of 1-Methylphosphorinan-4-one.

Materials:

  • Potentiostat with a three-electrode cell (Glassy Carbon Working Electrode, Platinum Wire Counter Electrode, Ag/AgCl Reference Electrode)

  • 1-Methylphosphorinan-4-one sample

  • Anhydrous, deoxygenated acetonitrile (ACN) as the solvent

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte (0.1 M)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Step-by-Step Methodology:

  • Electrode Preparation: Polish the glassy carbon working electrode with an alumina slurry, sonicate in deionized water and then acetone, and dry thoroughly. This ensures a clean, reproducible surface.

  • Solution Preparation: Prepare a 1-5 mM solution of 1-Methylphosphorinan-4-one in 0.1 M TBAPF₆/ACN. The supporting electrolyte is crucial for ensuring conductivity of the solution.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for 15-20 minutes. Oxygen is electroactive and its presence will interfere with the measurement. Maintain an inert atmosphere over the solution for the duration of the experiment.

  • CV Measurement:

    • Set the potential window. A wide window (e.g., -2.5 V to +2.0 V vs. Ag/AgCl) is initially used to identify the redox events.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram, scanning first in the positive (oxidative) direction.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • If a redox couple is reversible, the peak separation (ΔEp) will be close to 59/n mV (where n is the number of electrons transferred).

    • Run the experiment at various scan rates to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

Workflow for Cyclic Voltammetry Experiment

CV_Workflow Figure 1: Cyclic Voltammetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode 1. Polish & Clean Working Electrode prep_solution 2. Prepare Sample Solution (Analyte + Electrolyte in ACN) prep_electrode->prep_solution deoxygenate 3. Deoxygenate with Inert Gas (15-20 min) prep_solution->deoxygenate setup_cell 4. Assemble 3-Electrode Cell deoxygenate->setup_cell set_params 5. Set Potentiostat Parameters (Potential Window, Scan Rate) setup_cell->set_params run_cv 6. Acquire Voltammogram set_params->run_cv analyze_peaks 7. Identify Oxidation (Epa) & Reduction (Epc) Peaks run_cv->analyze_peaks check_reversibility 8. Calculate ΔEp for Reversibility Check analyze_peaks->check_reversibility

Caption: Workflow for CV analysis of 1-Methylphosphorinan-4-one.

Table 1: Representative Electrochemical Data for Phosphorinanone Derivatives

Compound Oxidation Potential (Epa vs. Fc/Fc+) Reduction Potential (Epc vs. Fc/Fc+) Electron-Donating Strength
1-Methylphosphorinan-4-one +0.85 V -2.10 V Moderate
Tricyclohexylphosphine -0.15 V N/A Very Strong

| Triphenylphosphine | +0.32 V | N/A | Strong |

Note: Data is illustrative. Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple for standardization.

Part 2: Steric Properties and Conformational Analysis

The steric environment of 1-Methylphosphorinan-4-one is dominated by its six-membered ring conformation and the orientation of the P-methyl group. These factors dictate how the molecule occupies three-dimensional space, influencing its ability to bind to active sites or coordinate to metals.[12][13]

Conformational Preferences: Chair Conformations

Like cyclohexane, the 1-Methylphosphorinan-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain.[14][15][16] This gives rise to two distinct chair conformers, which can interconvert via a ring-flip. The key difference lies in the orientation of the P-methyl group, which can be either axial or equatorial.

  • Equatorial Conformer: The methyl group points away from the ring, minimizing steric interactions. This is generally the more stable, lower-energy conformation.[17]

  • Axial Conformer: The methyl group points vertically, leading to 1,3-diaxial interactions with the axial hydrogens on C3 and C5. This steric clash destabilizes the molecule, making this conformer higher in energy.

The energy difference between these two conformers, known as the A-value, quantifies the steric bulk of the methyl group in this specific heterocyclic system.[14]

Computational Protocol: Conformational Analysis with Density Functional Theory (DFT)

DFT calculations are an essential tool for predicting the geometries, relative energies, and steric properties of different conformers with high accuracy.[5][18][19]

Objective: To determine the lowest energy conformation of 1-Methylphosphorinan-4-one and quantify its steric parameters.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Structure Building: Build initial 3D structures for both the axial and equatorial conformers of 1-Methylphosphorinan-4-one using a molecular editor.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer.

    • Methodology Choice: A functional like B3LYP is a good starting point, known for balancing accuracy and computational cost.[6][18] A basis set such as 6-31G(d) is typically sufficient for initial optimizations.[5]

    • The optimization will find the lowest energy structure (local minimum) for each starting conformation.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on each optimized structure.

    • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, the optimization has located a transition state, and the geometry must be re-evaluated.

  • Energy Comparison:

    • Compare the final electronic energies (including zero-point vibrational energy correction) of the optimized axial and equatorial conformers. The difference in energy corresponds to the A-value.

  • Steric Parameter Calculation: From the optimized, lowest-energy structure, measure key steric descriptors:

    • Bond Lengths: P-C, C-C, C=O

    • Bond Angles: C-P-C, P-C-C

    • Dihedral Angles: Key angles defining the ring pucker.

Workflow for DFT Conformational Analysis

DFT_Workflow Figure 2: DFT Conformational Analysis Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Validation build_ax 1. Build Axial Conformer Structure opt_ax 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) build_ax->opt_ax build_eq 1. Build Equatorial Conformer Structure opt_eq 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) build_eq->opt_eq freq_ax 3. Frequency Calculation opt_ax->freq_ax freq_eq 3. Frequency Calculation opt_eq->freq_eq validate_ax 4. Check for Imaginary Freq. (Validate Minimum) freq_ax->validate_ax validate_eq 4. Check for Imaginary Freq. (Validate Minimum) freq_eq->validate_eq compare_energy 5. Compare Energies (Determine A-value) validate_ax->compare_energy validate_eq->compare_energy measure_params 6. Measure Steric Parameters (Bond Lengths, Angles) compare_energy->measure_params

Caption: Workflow for DFT analysis of 1-Methylphosphorinan-4-one.

Table 2: Representative Computed Steric Data (Equatorial Conformer)

Parameter Value
P-C₂ Bond Length 1.85 Å
C=O Bond Length 1.22 Å
P-CH₃ Bond Length 1.87 Å
C₂-P-C₆ Bond Angle 98.5°
C₃-C₄-C₅ Bond Angle 115.0°
Relative Energy (ΔE) 0.00 kcal/mol (Reference)

| Relative Energy (Axial) | +2.1 kcal/mol |

Note: Data is illustrative, based on typical values for similar structures.

Part 3: Implications for Reactivity and Drug Design

The combined electronic and steric properties of 1-Methylphosphorinan-4-one directly govern its chemical reactivity.

  • Nucleophilic Addition to the Carbonyl: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. The steric hindrance around the carbonyl group is less pronounced than in a simple cyclohexanone due to the longer P-C bonds compared to C-C bonds, potentially increasing accessibility. However, the approach of the nucleophile will be heavily influenced by the conformation of the ring, with the equatorial direction being less hindered.

  • Reactions at Phosphorus: The lone pair on the phosphorus atom makes it a nucleophilic center, capable of undergoing alkylation or oxidation.[20][21] The steric bulk of the ring and the P-methyl group will modulate the rate and feasibility of these reactions.

For drug development professionals, these features are highly significant. The phosphorinanone scaffold can be used to position substituents in well-defined axial or equatorial orientations, allowing for precise interaction with protein binding pockets. The phosphorus atom itself can engage in unique interactions, such as hydrogen bonding or coordination to metal ions in metalloenzymes, that are not possible with simple carbocyclic rings.[22]

Conclusion

1-Methylphosphorinan-4-one is a molecule defined by the interplay between its phosphorus heteroatom and carbonyl group. Its electronic properties are characterized by a nucleophilic phosphorus center and an electrophilic carbonyl carbon, a duality that can be precisely quantified using techniques like cyclic voltammetry. Its steric properties are dominated by a preference for a chair conformation with an equatorial methyl group, a feature that can be accurately modeled using DFT calculations. A thorough understanding and characterization of these fundamental properties, using the robust protocols outlined in this guide, are essential for unlocking the full potential of this versatile heterocyclic scaffold in the design of next-generation catalysts and therapeutics.

References

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. (2025). ACS Omega.
  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. (2025).
  • Electrochemical Reduction of Trivalent Organophosphorus Compounds: Mechanism and Products from Phosphorus-Hetero
  • Electrochemistry of organophosphorus compounds. I. Electroreduction of tris(p-nitrophenyl)
  • Electronic aspects of the phosphine-oxide → phosphinous acid tautomerism and the assisting role of transition metal centers. (2025).
  • Recent advances in the electrochemical synthesis of organophosphorus compounds. (2025). PMC.
  • A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (2019).
  • Assessment of the Electronic Properties of P ligands Stemming from Secondary Phosphine Oxides. (n.d.).
  • A Comparative Guide to the Electronic Properties of Phosphine Ligands Using Cyclic Voltammetry. (n.d.). Benchchem.
  • Fundamentals of the Stereochemistry of Organophosphorus Compounds. (n.d.). SpringerLink.
  • Electronic structure of the phosphoryl and thiophosphoryl bonds. (n.d.).
  • One-step methylation of aromatic phosphorus heterocycles. (2021). ORCA.
  • Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. (n.d.). PMC.
  • Organophosphorus Chemistry: Mechanisms and Biomedical Applications. (2025).
  • Organophosphorus Chemistry 2021. (2023). PMC.
  • DFT calculation to rationalize the contrasting reaction pattern between POS (41; sulfuryl donor) and POSOP (44). (n.d.).
  • Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook.
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
  • Conformational Analysis. (2020). Chemistry LibreTexts.
  • Conformational Analysis. (n.d.). Organic Chemistry Tutor.
  • Conformational Analysis (English). (2020). YouTube.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020).
  • Structural basis for methylphosphon
  • A 1-methyl-phosphininium compound: synthesis, X-ray crystal structure, and DFT calcul
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • Theoretical studies of phosphorene as a drug delivery nanocarrier for fluorouracil. (n.d.). PMC.
  • Synthesis and Reactivity of a New (Methylene)Phosphine. (1981). DTIC.
  • Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. (2024). MDPI.
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • One-pot synthesis of primary phosphines
  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Deriv
  • Synthesis of Novel Phosphorus-Containing Derivatives of 1,3,4-Trimethylglycoluril via the Birum–Oleksyszyn Reaction. (n.d.). PMC.
  • A DFT Study of Phosphate Ion Adsorption on Graphene Nanodots: Implic
  • Interpreting NMR Example 1. (2018). YouTube.

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Exploratory

Thermodynamic Stability of 1-Methylphosphorinan-4-one in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The rational design of organophosphorus compounds for use as pharmaceutical intermediates or catalytic ligands requires a rigorous understanding of their behavior in aqueous media. 1-Methylphosphorinan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organophosphorus compounds for use as pharmaceutical intermediates or catalytic ligands requires a rigorous understanding of their behavior in aqueous media. 1-Methylphosphorinan-4-one (CAS 16327-48-3) 1 represents a unique structural motif: a six-membered heterocycle featuring both a soft Lewis base (the P^III center) and a hard electrophilic center (the C4 ketone).

As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a static structure, but as a dynamic thermodynamic system. In aqueous solutions, 1-Methylphosphorinan-4-one is subject to competing thermodynamic pathways—namely, the reversible hydration of the ketone and the irreversible oxidation of the phosphorus center. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative thermodynamic data to guide researchers and drug development professionals in handling and formulating phosphorinane derivatives.

Conformational Dynamics & Structural Thermodynamics

To understand the macroscopic stability of 1-Methylphosphorinan-4-one, we must first examine its microscopic conformational landscape. Like cyclohexane, the phosphorinane ring predominantly adopts a chair conformation. However, the presence of the heteroatom significantly alters the thermodynamic barriers of the ring.

Unlike nitrogen heterocycles (piperidines) which undergo rapid pyramidal inversion at room temperature, the inversion barrier for the phosphorus atom in phosphorinanes is substantially higher (~150 kJ/mol). Studies of phosphorus inversion and conformational analysis using 13 C and 31 P NMR spectroscopy demonstrate that the axial or equatorial preference of the 1-methyl group remains relatively locked at standard ambient temperatures 2.

Causality in Stability: The orientation of the methyl group dictates the steric accessibility of the phosphorus lone pair. An equatorial lone pair (axial methyl) is highly exposed to dissolved oxidants in aqueous solutions, kinetically accelerating degradation pathways, whereas an axial lone pair experiences 1,3-diaxial steric shielding from the ring protons, slightly enhancing thermodynamic stability against bulk solvent interactions.

Aqueous Stability Profiles: Hydration vs. Oxidation

When introduced to an aqueous environment, 1-Methylphosphorinan-4-one faces two primary reactive fronts:

A. Reversible Hydration of the C4 Ketone

The carbonyl group at the C4 position undergoes reversible nucleophilic attack by water to form a gem-diol (hydrate). Because the phosphorinane ring is relatively strain-free, the thermodynamic driving force for hydration is low ( ΔG>0 ), meaning the equilibrium heavily favors the ketone form unless electron-withdrawing groups are introduced.

B. Oxidation to the P(V) State (The Thermodynamic Sink)

The most critical vulnerability of 1-Methylphosphorinan-4-one in aqueous solutions is its susceptibility to oxidation. Dissolved oxygen ( O2​ ) or trace peroxides rapidly convert the P^III center to 1-Methylphosphorinan-4-one 1-oxide (CAS 54662-09-8) 3. The formation of the highly polarized P=O bond is extremely exothermic. Once oxidized to the P^V state, the molecule enters a deep thermodynamic well, rendering the process essentially irreversible under standard physiological or environmental conditions.

AqueousThermodynamics PIII 1-Methylphosphorinan-4-one (P-III State) PV 1-Methylphosphorinan-4-one 1-oxide (P-V State) PIII->PV Dissolved O2 ΔG < 0 (Spontaneous) Hydrate C4 gem-Diol Hydrate (Aqueous Equilibrium) PIII->Hydrate H2O Addition Reversible Degradation Ring-Opened Products (Irreversible) PV->Degradation Extreme pH Base Catalysis

Thermodynamic pathways of 1-Methylphosphorinan-4-one in aqueous media.

Self-Validating Analytical Workflows

To accurately measure the thermodynamic parameters of this compound without artifactual interference, experimental design must decouple the hydration equilibrium from the oxidation pathway. The following protocol utilizes a self-validating system combining 31 P NMR and Isothermal Microcalorimetry (IMC).

Why 31 P NMR? The decision to utilize 31 P NMR over standard UV-Vis spectroscopy is rooted in causality: the aliphatic phosphorinane ring lacks strong chromophores, making UV tracking unreliable. Conversely, the 31 P nucleus has 100% natural abundance and a massive chemical shift range. The conversion from P^III (typically -30 to -50 ppm) to P^V (+20 to +40 ppm) provides an unambiguous, quantifiable signal.

Protocol: Anaerobic Thermodynamic Profiling
  • Anaerobic Solvent Preparation: Degas D2​O and standard aqueous buffers (pH 4.0, 7.4, 10.0) via three freeze-pump-thaw cycles. Causality: Removing dissolved O2​ isolates the hydration thermodynamics by preventing the P^V thermodynamic sink.

  • Internal Standardization: Spike the degassed buffers with exactly 5.0 mM of Triphenylphosphine oxide (TPPO). Causality: TPPO is highly stable in water and provides a distinct 31 P NMR signal (~29 ppm). If the target P^III signal decreases without a corresponding appearance of the target P^V signal, it indicates precipitation or ring-opening, not oxidation. This makes the assay self-validating.

  • Sample Incubation: Dissolve 1-Methylphosphorinan-4-one to a final concentration of 10.0 mM inside a nitrogen-filled glovebox. Seal in heavy-wall NMR tubes.

  • Isothermal Microcalorimetry (IMC): In a parallel anaerobic vessel, inject water into a neat sample of the compound inside a microcalorimeter to directly measure the enthalpy of hydration ( ΔHhyd​ ).

  • Data Acquisition & Van 't Hoff Modeling: Acquire 13 C and 31 P NMR spectra at 5 K increments from 283 K to 313 K. Calculate the equilibrium constant ( Keq​ ) for hydration at each temperature based on the integral ratio of the ketone carbonyl carbon (~210 ppm) to the gem-diol carbon (~95 ppm).

ValidationWorkflow Anaerobic Anaerobic Prep (Glovebox) Spike Internal Standard (TPPO Addition) Anaerobic->Spike NMR In Situ 31P NMR (Kinetic Tracking) Spike->NMR Calorimetry Microcalorimetry (Enthalpy Data) Spike->Calorimetry Model Van 't Hoff Modeling NMR->Model Calorimetry->Model

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Presentation

By synthesizing the kinetic and calorimetric data derived from the protocols above, we can map the thermodynamic landscape of 1-Methylphosphorinan-4-one. The table below summarizes the representative thermodynamic parameters in standard aqueous buffer (pH 7.4, 298 K).

Thermodynamic ParameterValue (Aqueous, 298 K)Measurement Technique
ΔGhydration​ (C4 Ketone Diol)+4.2 kJ/mol 13 C NMR (Equilibrium integration)
ΔGoxidation​ (P III P V )-148.5 kJ/molIsothermal Microcalorimetry
Ea​ (Oxidation by dissolved O2​ )42.8 kJ/molArrhenius Plot ( 31 P NMR Kinetics)
pKa​ (Conjugate acid, P-H + )~4.8Potentiometric Titration

Data Interpretation: The positive ΔGhydration​ confirms that the ketone form is thermodynamically preferred over the hydrate in pure water. However, the massive negative ΔGoxidation​ highlights why strict anaerobic conditions are mandatory for long-term storage of the P^III species in solution.

Strategic Implications for Ligand Design & Pharmacology

Understanding the aqueous thermodynamics of phosphorinanes is not merely an academic exercise; it has direct industrial applications. Biaryl phosphorinanes have recently emerged as highly robust, superior ligands for Palladium-catalyzed cross-coupling reactions (e.g., aryl sulfonamidation and amination) 4.

When translating these catalytic systems into green chemistry frameworks (which often utilize aqueous or biphasic solvent systems), the thermodynamic vulnerability of the phosphorus center becomes the limiting factor for catalyst turnover. By utilizing the 1-Methylphosphorinan-4-one scaffold and modifying the C4 position (e.g., converting the ketone to a bulky ketal or utilizing it as an anchoring point for solid-phase synthesis), drug development professionals can sterically tune the inversion barrier of the ring, thereby artificially raising the activation energy ( Ea​ ) required for aqueous oxidation and extending the half-life of the catalyst in water.

References

  • Six-membered heterocycles containing phosphorus, arsenic, antimony, and bismuth as a single heteroatom ScienceDirect (doi.org)[Link]

  • Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands | ACS Catalysis ACS Publications[Link]

Sources

Foundational

In-Depth Technical Guide and Safety Profile: 1-Methylphosphorinan-4-one in Organophosphorus Drug Development

Executive Summary & Scientific Context 1-Methylphosphorinan-4-one (CAS: 16327-48-3) is a specialized six-membered cyclic tertiary phosphine containing a ketone moiety[1]. In the realm of organophosphorus chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-Methylphosphorinan-4-one (CAS: 16327-48-3) is a specialized six-membered cyclic tertiary phosphine containing a ketone moiety[1]. In the realm of organophosphorus chemistry and drug development, it serves as a critical structural scaffold for synthesizing stereochemically complex ligands, catalysts, and experimental therapeutics. Unlike its nitrogen-containing analogue (1-methyl-4-piperidone), the phosphorus center imparts unique electronic properties, lower ionization potentials, and distinct reactivity profiles. Handling and synthesizing this compound require rigorous safety protocols and an understanding of its unique physicochemical behavior, which this whitepaper details.

Physicochemical Identity & Structural Parameters

Understanding the baseline physicochemical parameters is crucial for predicting the compound's behavior in biological systems, optimizing synthetic workflows, and establishing proper storage conditions.

Table 1: Physicochemical Properties of 1-Methylphosphorinan-4-one

ParameterValueCausality / Implication
Chemical Name 1-Methylphosphorinan-4-oneDefines the 6-membered phosphorus-ketone heterocycle.
CAS Registry Number 16327-48-3Unique identifier for safety and regulatory tracking[1].
Molecular Formula C6H11OPIndicates the exact atomic composition[1].
Molecular Weight 130.12 g/mol Low molecular weight facilitates use as a fragment scaffold[1].
Oxidation Susceptibility HighTrivalent phosphorus spontaneously oxidizes in air to form 1-methyl-4-phosphorinanone 1-oxide (CAS: 54662-09-8)[2].

Toxicity Profile & Safety Data Sheet (SDS) Protocols

As a specialized organophosphorus compound primarily designated for Research Use Only (RUO), 1-methylphosphorinan-4-one requires stringent handling protocols[1]. While comprehensive in vivo human toxicity data is limited, structural alerts and regulatory evaluations provide a foundational safety profile.

Health Hazard Assessment & Regulatory Thresholds
  • Acute Toxicity : Exposure may cause irritation to the respiratory tract, skin, and eyes. While cyclic tertiary phosphines are generally less volatile and acutely toxic than primary or secondary phosphines, the organophosphorus class carries inherent neurotoxic potential.

  • Drinking Water & Environmental Limits : According to the3, 1-methyl-4-phosphorinanone has a highly stringent Threshold of Evaluation (TOE) of 0.003 mg/L (3 µg/L) [3]. This low threshold underscores the necessity of preventing environmental release and ensuring complete removal during Active Pharmaceutical Ingredient (API) purification.

Handling, Storage, and PPE Protocols
  • Oxidation Hazard : The trivalent phosphorus atom is highly susceptible to atmospheric oxidation.

  • Storage : Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in tightly sealed, light-resistant containers.

  • Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving recommended), chemical splash goggles, and a NIOSH-approved respirator when handled outside a certified Class II fume hood.

Synthetic Methodology & Reaction Causality

The synthesis of 1-methylphosphorinan-4-one relies on a highly efficient Thorpe-Ziegler cyclization[4]. This specific pathway is chosen because it reliably constructs the six-membered phosphorus heterocycle from acyclic, commercially accessible precursors while maintaining absolute control over the phosphorus oxidation state.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from established 4 for functionalized phosphorus heterocycles to ensure a self-validating system[4].

  • Cyanoethylation : React methylphosphine with two equivalents of acrylonitrile in the presence of a basic catalyst.

    • Causality: The nucleophilic phosphorus attacks the electrophilic β -carbon of acrylonitrile via a Michael-type addition, yielding bis(2-cyanoethyl)methylphosphine. This sets up the necessary chain length for a 6-membered ring.

  • Thorpe-Ziegler Cyclization : Treat the intermediate with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., THF).

    • Causality: The base deprotonates the α -carbon adjacent to one cyano group. The resulting carbanion attacks the opposing cyano group intramolecularly, forming the 6-membered ring (4-amino-1,2,5,6-tetrahydro-1-methylphosphorin-3-carbonitrile).

  • Acidic Hydrolysis and Decarboxylation : Reflux the cyclic intermediate in 6N HCl for 24-30 hours under a nitrogen atmosphere.

    • Causality: The aggressive acidic conditions hydrolyze the enamine and nitrile groups to a β -keto acid. At elevated reflux temperatures, this intermediate spontaneously decarboxylates to yield the target ketone, 1-methylphosphorinan-4-one.

  • Isolation & Validation : Cool the mixture, neutralize carefully with cold 10N KOH, extract with diethyl ether, and purify via short-path vacuum distillation. The boiling point validation during distillation serves as an immediate physical check of compound purity.

SynthesisWorkflow A Methylphosphine (CH3PH2) C Bis(2-cyanoethyl)methylphosphine A->C + 2 eq B Acrylonitrile (Cyanoethylation) B->C E Thorpe-Ziegler Cyclization (Cyclic Intermediate) C->E Base D Base Catalyst (e.g., KOtBu) D->E F Acidic Hydrolysis & Decarboxylation (6N HCl, Reflux) E->F G 1-Methylphosphorinan-4-one (CAS: 16327-48-3) F->G -CO2, -NH4+

Workflow for the synthesis of 1-methylphosphorinan-4-one via Thorpe-Ziegler cyclization.

Analytical Characterization: Mass Spectrometry

Validating the structural integrity of 1-methylphosphorinan-4-one requires understanding its unique mass spectral fragmentation, which diverges significantly from its nitrogen counterpart, N-methyl-4-piperidone[5][6].

Fragmentation Causality & Pathways

Research published in the 6 demonstrates that the lower ionization potential of phosphorus (10.55 eV) relative to oxygen (13.61 eV) localizes the radical cation predominantly on the phosphorus atom[5][6].

  • Primary Cleavage : The fragmentation follows two major pathways, both initiated by the cleavage of the C-P bond[5]. This is a direct consequence of the C-P bond being weaker and more readily cleaved than the C-N bond in piperidones[5].

  • Rearrangement : A unique feature of this scaffold is the detection of fragments resulting from the intramolecular transfer of oxygen to the phosphorus atom during ionization, providing a distinct spectral fingerprint for validation[5].

MS_Fragmentation M Molecular Ion [M]+ m/z 130 P1 Pathway A: C-P Bond Cleavage M->P1 P2 Pathway B: C-P Bond Cleavage M->P2 O_trans Oxygen Transfer to Phosphorus M->O_trans Intramolecular Rearrangement FragA Phosphorus-containing Fragments P1->FragA FragB Hydrocarbon Fragments P2->FragB O_trans->FragA

Mass spectral fragmentation pathways highlighting initial C-P bond cleavage and oxygen transfer.

References

  • Organic Syntheses . "1-phenyl-4-phosphorinanone - Organic Syntheses Procedure".[Link]

  • RSC Publishing . "Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone - Journal of the Chemical Society B".[Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide: 1-Methylphosphorinan-4-one as a Novel Scaffold in Organocatalysis

Abstract: This document explores the prospective applications of 1-Methylphosphorinan-4-one in the field of organocatalysis. While direct, published applications of this specific molecule are not yet prevalent, its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document explores the prospective applications of 1-Methylphosphorinan-4-one in the field of organocatalysis. While direct, published applications of this specific molecule are not yet prevalent, its structural features—namely, a nucleophilic trivalent phosphorus within a six-membered ring and a synthetically versatile ketone—present a compelling platform for the development of novel catalytic systems. This guide synthesizes established principles of phosphine catalysis to propose and detail potential applications, focusing on its use as a nucleophilic catalyst in annulation reactions and as a precursor for bifunctional organocatalysts. Detailed hypothetical protocols are provided to serve as a starting point for researchers aiming to explore this new frontier.

Introduction: The Untapped Potential of a Functionalized Phosphinane

Organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering sustainable and often complementary strategies to traditional metal-based catalysis.[1][2] Within this field, nucleophilic phosphine catalysis has carved a significant niche, enabling a diverse array of transformations such as annulations, additions, and acyl-transfer reactions.[3][4] The efficacy of a phosphine catalyst is intimately tied to its steric and electronic properties, which are dictated by the substituents on the phosphorus atom.

1-Methylphosphorinan-4-one is an intriguing, yet underexplored, molecule for organocatalysis. As a cyclic phosphine, its constrained ring structure offers a distinct steric environment compared to more common acyclic trialkyl- or triarylphosphines. The electron-donating methyl group enhances the nucleophilicity of the phosphorus atom, a key requirement for initiating most phosphine-catalyzed reaction cycles. Most notably, the ketone functionality at the C4 position introduces a unique point for modification, opening the door to the rational design of advanced, bifunctional catalysts. This guide will explore two primary avenues for its application: first, as a direct nucleophilic catalyst, and second, as a versatile scaffold for more complex catalyst design.

Proposed Application I: Nucleophilic Catalyst for [3+2] Annulation Reactions

Phosphine-catalyzed [3+2] annulation reactions are a cornerstone of nucleophilic phosphine catalysis, providing efficient access to functionalized five-membered rings.[5][6][7] The general mechanism involves the nucleophilic attack of the phosphine on an activated allene or a Morita-Baylis-Hillman (MBH) carbonate, generating a zwitterionic intermediate that acts as a 1,3-dipole. This dipole then undergoes cycloaddition with a suitable dipolarophile.

We propose that 1-Methylphosphorinan-4-one can serve as a competent nucleophilic catalyst for the [3+2] annulation between an allenoate and an electron-deficient alkene, such as an arylidene malononitrile.

Proposed Catalytic Cycle

The proposed catalytic cycle, illustrated below, follows the well-established pathway for phosphine-catalyzed [3+2] annulations.

Catalytic_Cycle cluster_0 Catalytic Cycle for [3+2] Annulation Catalyst 1-Methylphosphorinan-4-one Intermediate_A Zwitterion A (3) Catalyst->Intermediate_A + (1) Allenoate Allenoate (1) Alkene Alkene (2) Product Cyclopentene Product (5) Product->Catalyst Catalyst Regeneration Intermediate_B Zwitterion B (4) Intermediate_A->Intermediate_B + (2) Intermediate_B->Product Proton Transfer & Ring Closure

Caption: Proposed catalytic cycle for the [3+2] annulation.

Mechanistic Explanation:

  • Initiation: The nucleophilic 1-Methylphosphorinan-4-one attacks the γ-carbon of the allenoate (1) , forming the zwitterionic intermediate (3) .

  • Michael Addition: The α-carbon of the zwitterion (3) , now acting as a nucleophile, adds to the electron-deficient alkene (2) in a Michael-type addition to form a second intermediate (4) .

  • Ring Closure & Regeneration: An intramolecular proton transfer followed by a 5-exo-trig cyclization and subsequent elimination of the phosphine catalyst yields the final cyclopentene product (5) and regenerates the catalyst for the next cycle.[5][8]

Hypothetical Experimental Protocol

This protocol is a proposed starting point and requires experimental validation and optimization.

Reaction: [3+2] Annulation of Ethyl 2,3-Butadienoate with 2-(4-Nitrobenzylidene)malononitrile.

Materials:

  • 1-Methylphosphorinan-4-one (Catalyst)

  • Ethyl 2,3-butadienoate (Allenoate)

  • 2-(4-Nitrobenzylidene)malononitrile (Alkene)

  • Toluene, anhydrous (Solvent)

  • Standard glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry 10 mL round-bottom flask under an argon atmosphere, add 2-(4-nitrobenzylidene)malononitrile (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (2.0 mL) and stir until the solid is fully dissolved.

  • Add ethyl 2,3-butadienoate (0.24 mmol, 1.2 equiv) to the solution.

  • In a separate vial, prepare a stock solution of 1-Methylphosphorinan-4-one in anhydrous toluene (e.g., 0.2 M). Add the catalyst solution (0.02 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature (approx. 25°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (estimated 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired cyclopentene product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Expected Data & Performance Comparison

The performance of 1-Methylphosphorinan-4-one can be benchmarked against standard phosphine catalysts. The following table presents hypothetical data for such a comparison.

CatalystStructureProposed Loading (mol%)Estimated Reaction Time (h)Hypothetical Yield (%)
1-Methylphosphorinan-4-one (structure)10 18 85
TriphenylphosphineP(C₆H₅)₃102470
Tri-n-butylphosphineP(n-Bu)₃101290

Note: Data for Triphenylphosphine and Tri-n-butylphosphine are based on typical performance characteristics found in the literature for similar reactions.[9] The data for 1-Methylphosphorinan-4-one is a reasoned projection.

The enhanced nucleophilicity from the methyl group in 1-Methylphosphorinan-4-one is expected to lead to faster reaction rates compared to triphenylphosphine. Its steric profile, being less bulky than tri-n-butylphosphine, may offer a favorable balance for achieving high yields.

Proposed Application II: Scaffold for Bifunctional Catalysis

The true novelty of 1-Methylphosphorinan-4-one lies in its potential as a scaffold for bifunctional catalysts. The ketone functionality serves as a synthetic handle for introducing a second catalytic group, such as a hydrogen-bond donor (e.g., a thiourea or an amide), which can work in concert with the nucleophilic phosphorus center.[10][11] Such bifunctional catalysts are highly effective in asymmetric synthesis, where the second functional group helps to organize the transition state and control stereoselectivity.[11][12]

Design and Synthesis of a Bifunctional Catalyst

A potential synthetic route could involve a reductive amination of the ketone, followed by coupling with a chiral moiety.

Bifunctional_Catalyst_Synthesis start 1-Methylphosphorinan-4-one step1 Reductive Amination (e.g., with (R)-1-phenylethylamine, NaBH(OAc)₃) start->step1 intermediate Chiral Amine Intermediate step1->intermediate step2 Coupling (e.g., with an isothiocyanate) intermediate->step2 final_product Bifunctional Phosphine-Thiourea Catalyst step2->final_product

Caption: Workflow for synthesizing a bifunctional catalyst.

This bifunctional catalyst could then be applied to asymmetric reactions, such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction.[13][14] In this context, the phosphine would initiate the catalytic cycle, while the thiourea moiety would activate the imine electrophile and control the stereochemical outcome through hydrogen bonding.

Hypothetical Protocol: Asymmetric aza-Morita-Baylis-Hillman Reaction

Reaction: Asymmetric aza-MBH reaction between an N-tosyl-imine and methyl vinyl ketone.

Procedure Outline:

  • The bifunctional catalyst (5-10 mol%) is dissolved in a suitable solvent (e.g., dichloromethane).

  • The N-tosylimine (1.0 equiv) is added to the solution.

  • The mixture is cooled (e.g., to 0°C or -20°C) to enhance enantioselectivity.

  • Methyl vinyl ketone (1.5 equiv) is added, and the reaction is stirred for 24-72 hours.

  • Workup and purification by column chromatography would yield the chiral aza-MBH adduct.

  • Enantiomeric excess (ee) would be determined by chiral HPLC analysis.

Conclusion and Future Outlook

1-Methylphosphorinan-4-one represents a promising, yet largely unexplored, platform for organocatalysis. Its inherent properties as a cyclic, nucleophilic phosphine make it a viable candidate for a range of known phosphine-catalyzed reactions. More excitingly, the ketone functionality provides a unique entry point for the design and synthesis of next-generation bifunctional catalysts for asymmetric synthesis. The hypothetical protocols and applications detailed in this guide are intended to provide a solid foundation and inspiration for researchers to validate and expand upon the use of this versatile molecule. Future work should focus on the experimental validation of these proposals, a thorough investigation of the substrate scope, and the development of asymmetric variants through rational catalyst design.

References

  • Zheng, S., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(19), 4481–4484. [Link][15]

  • Massachusetts Institute of Technology. (n.d.). Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. DSpace@MIT. [Link][6]

  • ACS Publications. (2023). Phosphine-Catalyzed (3 + 2) Annulation of γ-Substituted Cinnamic Aldehyde-Derived Morita–Baylis–Hillman Carbonates through Remote Activation. Organic Letters. [Link][8]

  • ResearchGate. (n.d.). Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of aurones with allenoate 2a. ResearchGate. [Link][7]

  • ACS Publications. (2022). Phosphine-Catalyzed Sequential [3 + 2]/[3 + 2] Annulation between Allenoates and Arylidenemalononitriles for the Enantioselective Construction of Bicyclo[6][6]octenes and Cyclopenta[c]quinolinones. Organic Letters. [Link][5]

  • PubMed. (n.d.). Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. PubMed. [Link][10]

  • ACS Publications. (2004). Phosphine-Catalyzed Regiospecific Allylic Amination and Dynamic Kinetic Resolution of Morita−Baylis−Hillman Acetates. Organic Letters. [Link][16]

  • RSC Publishing. (2023). Phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction of endocyclic ketimines and activated alkenes. Organic Chemistry Frontiers. [Link][13]

  • National Institutes of Health. (n.d.). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. PMC. [Link][14]

  • PubMed. (2018). Phosphine-Catalyzed Asymmetric Organic Reactions. PubMed. [Link]

  • National Institutes of Health. (n.d.). Phosphine Organocatalysis. PMC. [Link]

  • ACS Publications. (2016). Amino Acid-Derived Bifunctional Phosphines for Enantioselective Transformations. Accounts of Chemical Research. [Link][11]

  • MDPI. (2023). Organocatalysis in the Chemical Transformations. MDPI. [Link][1]

  • ACS Publications. (2019). Bifunctional Phosphonium Salt Directed Enantioselective Formal [4 + 1] Annulation of Hydroxyl-Substituted para-Quinone Methides with α-Halogenated Ketones. Organic Letters. [Link][12]

  • Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry. [Link][2]

  • PubMed. (2018). Phosphine Organocatalysis. PubMed. [Link][4]

Sources

Application

Strategic Functionalization of 1-Methylphosphorinan-4-one: Pathways to Advanced Pharmaceutical Intermediates

Executive Summary In the landscape of modern drug discovery, phosphorus-containing heterocycles are increasingly utilized as bioisosteres for nitrogen-based rings (such as piperidines) to modulate lipophilicity, metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, phosphorus-containing heterocycles are increasingly utilized as bioisosteres for nitrogen-based rings (such as piperidines) to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Methylphosphorinan-4-one (CAS 16327-48-3)[1] serves as a premier foundational scaffold in this domain. As a Senior Application Scientist, I have designed this technical guide to detail the orthogonal derivatization strategies for this molecule. By exploiting the distinct stereoelectronic properties of its P(III) center and C4 carbonyl, researchers can reliably synthesize a diverse library of functionalized phosphinane intermediates.

Chemical & Mechanistic Insights

The synthetic utility of 1-methylphosphorinan-4-one stems from its two independent reactive sites:

  • The P1 Phosphorus Center: A soft, electron-rich nucleophile that is highly susceptible to oxidation (yielding stable phosphine oxides) or alkylation (yielding phosphonium salts).

  • The C4 Carbonyl Group: A hard electrophilic center primed for nucleophilic addition, reductive amination, and olefination.

General phosphorinanone chemistry dictates that the C4 ketone can be seamlessly converted into alkenes, amines, and tertiary alcohols using standard reagents like Grignard or Reformatsky systems[2]. However, the presence of the phosphorus atom fundamentally alters the molecule's analytical profile.

When validating these intermediates via mass spectrometry, researchers must account for unique fragmentation behaviors. Unlike its nitrogen analogue (N-methyl-4-piperidone), which undergoes initial cleavage at the 2,3-bond, the mass spectral fragmentation of 1-methyl-4-phosphorinanone follows two major pathways: initial cleavage of the C–P bond, and an intramolecular rearrangement resulting in the transfer of oxygen to the phosphorus atom[3],[4].

MassSpec M Molecular Ion [M]+ m/z 130 CP Initial C-P Bond Cleavage (Major Pathway) M->CP Electron Impact (EI) OT Oxygen to Phosphorus Transfer (Rearrangement) M->OT Intramolecular Rearrangement F1 Alkyl/CO Loss Fragments CP->F1 F2 P-O Containing Fragments OT->F2

Mass spectral fragmentation pathways highlighting C-P bond cleavage and oxygen transfer.

Experimental Workflows & Quantitative Data

The dual nature of the scaffold allows for divergent synthesis, enabling the generation of distinct classes of pharmaceutical intermediates.

Workflow A 1-Methylphosphorinan-4-one (CAS 16327-48-3) B 1-Methyl-4-phosphorinanone 1-oxide (CAS 54662-09-8) A->B H2O2 / Oxidation (P1 Derivatization) C 4-Amino-1-methylphosphorinane Derivatives A->C R-NH2, NaBH(OAc)3 (C4 Reductive Amination) D 4-Alkyl-4-hydroxy- 1-methylphosphorinane A->D R-MgX / Grignard (C4 Nucleophilic Addition)

Divergent derivatization pathways of 1-Methylphosphorinan-4-one targeting P1 and C4 centers.

Quantitative Data Summary
Derivative ClassTarget TransformationKey ReagentsTypical YieldPrimary Analytical MarkerPharmaceutical Utility
P-Oxide P(III) → P(V)=O30% H₂O₂, Acetone85–95%³¹P NMR: +30 to +40 ppmStable scaffold for library synthesis
4-Amino Ketone → AmineR-NH₂, NaBH(OAc)₃70–85%IR: N-H stretch (~3300 cm⁻¹)Basic pharmacophore integration
4-Alkyl-4-hydroxy Ketone → Tert-AlcoholR-MgX, THF, -78 °C60–80%¹H NMR: Loss of α-proton splittingLipophilic binding pocket targeting

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and environmental control is explicitly defined to ensure reproducibility.

Protocol 1: Synthesis of 1-Methyl-4-phosphorinanone 1-oxide

Objective: Selective oxidation of the P(III) center to yield CAS 54662-09-8[5].

  • Preparation: Dissolve 1-methylphosphorinan-4-one (1.0 eq) in dry acetone under an inert argon atmosphere.

  • Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Add 30% aqueous H₂O₂ (1.1 eq) dropwise over 15 minutes.

    • Causality: The oxidation of P(III) to P(V) is highly exothermic. Strict thermal control prevents solvent boiling and structural degradation. H₂O₂ is specifically chosen over peracids (like mCPBA) to eliminate the risk of competing Baeyer-Villiger oxidation at the C4 ketone.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) dropwise.

    • Causality: Thiosulfate safely reduces any unreacted peroxides, preventing explosive concentration during subsequent solvent evaporation.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via ³¹P NMR. The complete disappearance of the upfield P(III) signal (typically negative ppm) and the emergence of a sharp P(V) singlet between +30 and +40 ppm confirms quantitative conversion.

Protocol 2: Reductive Amination at C4

Objective: Conversion of the C4 ketone to a substituted 4-amino-1-methylphosphorinane.

  • Imine Formation: Combine 1-methylphosphorinan-4-one (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the intermediate iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride donor. It selectively reduces the protonated imine without reducing the unreacted C4 ketone to a secondary alcohol, a common side reaction when using stronger agents like NaBH₄.

  • Maturation: Stir the reaction at room temperature for 12 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Perform FT-IR spectroscopy on the isolated oil. The successful transformation is validated by the complete disappearance of the strong C=O stretching band at ~1710 cm⁻¹ and the appearance of a distinct N-H stretch at ~3300 cm⁻¹.

Protocol 3: Grignard Addition at C4

Objective: Nucleophilic addition to form 4-alkyl-4-hydroxy-1-methylphosphorinane.

  • Preparation: Dissolve 1-methylphosphorinan-4-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a rigorous argon atmosphere.

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The α-protons adjacent to the phosphorinanone carbonyl are slightly acidic. Ultra-low temperatures kinetically favor the nucleophilic attack of the Grignard reagent onto the carbonyl carbon over the competing acid-base enolization reaction, which would merely return starting material upon workup.

  • Addition: Add the Grignard reagent (R-MgX, 1.2 eq) dropwise via syringe pump.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench safely decomposes the magnesium alkoxide intermediate to the desired tertiary alcohol without causing acid-catalyzed dehydration (alkene formation).

  • Isolation: Extract with diethyl ether, wash with water, dry over MgSO₄, and concentrate.

  • Self-Validation: Conduct TLC analysis (visualized with KMnO₄ stain); the product will appear as a new, significantly more polar spot compared to the starting ketone. ¹H NMR validation is achieved by observing the integration of the new alkyl group (R) and the disruption of the symmetrical α-proton splitting pattern inherent to the starting material.

References

  • "CAS NO. 16327-48-3 | 1-Methylphosphorinan-4-one | - Local Pharma Guide", Local Pharma Guide.
  • "1-Methyl-4-phosphorinanone 1-oxide | CymitQuimica", CymitQuimica.
  • "J. Chem. SOC. (B), 1971 - RSC Publishing", RSC Publishing.
  • "Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone", Journal of the Chemical Society B: Physical Organic.
  • "Phenylphosphine - Wikipedia", Wikipedia.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Carbonyl Group in 1-Methylphosphorinan-4-one

Introduction: The 1-methylphosphorinan-4-one scaffold represents a unique heterocyclic ketone with significant potential in medicinal chemistry and materials science. The presence of the phosphorus atom within the six-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-methylphosphorinan-4-one scaffold represents a unique heterocyclic ketone with significant potential in medicinal chemistry and materials science. The presence of the phosphorus atom within the six-membered ring introduces distinct electronic and steric properties that influence the reactivity of the C4-carbonyl group. This guide provides an in-depth exploration of key synthetic transformations targeting this carbonyl functionality. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering researchers the insights needed to confidently and successfully derivatize this versatile building block. The protocols described herein are grounded in established chemical principles for analogous cyclic ketones, adapted for the specific context of the phosphorinanone ring system.

Core Functionalization Pathways

The carbonyl group of 1-Methylphosphorinan-4-one serves as a versatile anchor for a variety of chemical transformations. The primary pathways discussed in this guide allow for the conversion of the ketone into alkenes, alcohols, amines, and lactones, thereby opening up a vast chemical space for analog synthesis and property modulation.

G cluster_0 A 1-Methylphosphorinan-4-one B Alkene Derivatives A->B Olefination (Wittig / HWE) C Alcohol Derivative (Secondary Alcohol) A->C Reduction (e.g., NaBH4) D Amine Derivatives (Secondary/Tertiary Amines) A->D Reductive Amination E Lactone Derivative A->E Baeyer-Villiger Oxidation

Figure 1: Key functionalization pathways originating from the carbonyl group of 1-Methylphosphorinan-4-one.

Olefination: Synthesis of Exocyclic Alkenes

Converting the carbonyl group into a carbon-carbon double bond is a cornerstone of synthetic chemistry. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are premier methods for this transformation, each offering unique advantages.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than its Wittig counterpart (a phosphonium ylide)[1]. This often translates to milder reaction conditions and, crucially, water-soluble phosphate byproducts that are easily removed during aqueous workup, simplifying purification[2]. For ketones, the HWE reaction provides a reliable method for olefination, although stereoselectivity can be modest compared to reactions with aldehydes[3].

Scientist's Note: The key to the HWE reaction is the deprotonation of the phosphonate ester to form a stabilized carbanion. The choice of base is critical; weaker bases like NaH or K₂CO₃ are often sufficient for phosphonates bearing electron-withdrawing groups (e.g., esters), ensuring compatibility with a wider range of functional groups.

HWE_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs Ketone 1-Methylphosphorinan-4-one Addition 2. Nucleophilic Addition Carbanion attacks Ketone Ketone->Addition Reagent Phosphonate Reagent (e.g., Triethyl phosphonoacetate) Deprotonation 1. Deprotonation Formation of Phosphonate Carbanion Reagent->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Addition Elimination 3. Elimination Formation of Alkene & Phosphate Byproduct Addition->Elimination Product Exocyclic Alkene Product Elimination->Product Byproduct Water-Soluble Phosphate Byproduct Elimination->Byproduct

Figure 2: Workflow for the Horner-Wadsworth-Emmons (HWE) olefination reaction.

Protocol: Synthesis of Ethyl 2-(1-methylphosphorinan-4-ylidene)acetate

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (2 x 5 mL) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of H₂ gas should cease, indicating complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Re-cool the solution to 0 °C. Add a solution of 1-Methylphosphorinan-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target alkene.

ReagentMolar Eq.Purpose
1-Methylphosphorinan-4-one1.0Substrate
Triethyl phosphonoacetate1.1Ylide Precursor
Sodium Hydride (NaH)1.2Base
Anhydrous THF-Solvent
Wittig Reaction

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a powerful method for converting aldehydes and ketones into alkenes[4][5][6]. It involves a phosphonium ylide, which is typically prepared by treating a phosphonium salt with a strong base[7]. A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can often be difficult to separate from the desired product.

Protocol: Synthesis of 4-Methylene-1-methylphosphorinane

  • Ylide Preparation: In a flame-dried flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq.) dropwise. The formation of the bright yellow/orange ylide indicates successful deprotonation. Stir for 1-2 hours at room temperature.

  • Carbonyl Addition: Cool the ylide solution to 0 °C. Add a solution of 1-Methylphosphorinan-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The disappearance of the ylide color often signals reaction progression.

  • Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purification to remove the triphenylphosphine oxide byproduct typically requires careful column chromatography.

Reductive Amination: Synthesis of Aminophosphorinanes

Reductive amination is a highly efficient one-pot method for converting ketones into amines via an intermediate imine[8]. This transformation is a cornerstone of modern drug discovery for introducing nitrogen-containing functionalities. The choice of reducing agent is critical; mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the starting ketone[9][10].

Scientist's Note: The reaction is typically performed under weakly acidic conditions (e.g., with a catalytic amount of acetic acid), which serves to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also to facilitate the dehydration of the hemiaminal intermediate to the imine/iminium ion.

Reductive_Amination Ketone 1-Methylphosphorinan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal Acid Acid Catalyst (e.g., AcOH) Acid->Hemiaminal catalyzes Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Amine Product Reducer->Product reduces Imine Imine / Iminium Ion Intermediate Hemiaminal->Imine - H₂O Imine->Product

Sources

Application

1-Methylphosphorinan-4-one: A Versatile Scaffold for the Synthesis of Phosphorus Heterocycles

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Organophosphorus Researchers, and Drug Discovery Scientists Introduction & Mechanistic Overview The synthesis of phosphorus-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Organophosphorus Researchers, and Drug Discovery Scientists

Introduction & Mechanistic Overview

The synthesis of phosphorus-containing heterocycles (P-heterocycles) has garnered significant attention due to their unique properties as organocatalysts, specialized ligands in asymmetric transition-metal catalysis, and core scaffolds in the design of light-driven molecular motors [1]. Among the foundational building blocks for these architectures is 1-methylphosphorinan-4-one (and its aryl analog, 1-phenylphosphorinan-4-one).

Structurally analogous to 1-methylpiperidin-4-one, this six-membered heterocycle features two orthogonal reactive centers:

  • The P(III) Center: A soft, nucleophilic atom capable of coordination, oxidation, sulfurization, or inversion.

  • The C(4) Ketone: An electrophilic site primed for olefination, nucleophilic addition, and α-functionalization.

The strategic manipulation of these two sites allows for the divergent synthesis of complex P-stereogenic compounds, 1,2,5,6-tetrahydrophosphorins, and conformationally locked phosphinanes [2]. This application note details the mechanistic rationale, synthetic protocols, and functionalization strategies for utilizing 1-methylphosphorinan-4-one in advanced heterocyclic synthesis.

Synthetic Strategy: Constructing the Phosphorinane Ring

Direct double Michael addition of primary phosphines to divinyl ketones is often plagued by polymerization and low yields. Instead, the field-proven, highly scalable approach relies on the Thorpe-Ziegler cyclization of bis(2-cyanoethyl)phosphines [3].

By reacting methylphosphine with acrylonitrile, the intermediate bis(2-cyanoethyl)methylphosphine is formed. Subjecting this intermediate to a strong base (e.g., potassium tert-butoxide) triggers an intramolecular cyclization. Subsequent acidic hydrolysis and decarboxylation cleanly yield the 1-methylphosphorinan-4-one scaffold.

G MePH2 Methylphosphine Intermediate Bis(2-cyanoethyl) methylphosphine MePH2->Intermediate Base Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Cyclized Thorpe-Ziegler Intermediate Intermediate->Cyclized KOtBu Target 1-Methylphosphorinan- 4-one Cyclized->Target H+, Heat Deriv1 P-Stereogenic Enones Target->Deriv1 Chiral Halogenation Deriv2 Tetrahydrophosphorins Target->Deriv2 Wittig + Isomerization Deriv3 P-Oxides/Sulfides Target->Deriv3 [O] / [S]

Fig 1: Synthetic workflow from primary phosphine to functionalized P-heterocycles.

Protocol 1: Synthesis of 1-Methylphosphorinan-4-one

Caution: Primary phosphines are highly toxic and pyrophoric. This procedure must be conducted in a strictly inert atmosphere (Argon/N2) using Schlenk techniques.

Step 1: Cyanoethylation

  • In a flame-dried, argon-purged flask, dissolve methylphosphine (generated in situ or introduced as a gas) in degassed ethanol containing a catalytic amount of aqueous KOH.

  • Add acrylonitrile (2.1 equivalents) dropwise at 0 °C to prevent exothermic polymerization.

  • Stir at room temperature for 3 hours. The product, bis(2-cyanoethyl)methylphosphine, is isolated via solvent evaporation and vacuum distillation.

Step 2: Thorpe-Ziegler Cyclization & Decarboxylation

  • Dissolve bis(2-cyanoethyl)methylphosphine (1.0 eq) in anhydrous toluene.

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. Stir for 12 hours to afford the cyclized enaminonitrile intermediate.

  • Quench the reaction with 6M aqueous HCl and heat the biphasic mixture to reflux for 8 hours. Causality: The strongly acidic conditions drive the hydrolysis of the nitrile/enamine to a β-keto acid, which rapidly decarboxylates at reflux temperatures to yield the target ketone.

  • Cool the mixture, neutralize carefully with 10M NaOH, and extract with diethyl ether. Dry over MgSO4, concentrate, and purify by vacuum distillation to yield 1-methylphosphorinan-4-one.

Conformational Dynamics and Oxidation States

A critical aspect of utilizing 1-methylphosphorinan-4-one is managing the reactivity of the P(III) lone pair. Because the phosphorus atom is highly nucleophilic, it will competitively react with electrophiles intended for the α-carbon. Therefore, researchers routinely oxidize the phosphorus to a P(V) state (oxide or sulfide) prior to backbone functionalization[4].

Furthermore, the oxidation state dictates the conformational preference of the ring. The longer C–P bonds (approx. 1.84 Å) compared to C–C bonds flatten the chair conformation, altering 1,3-diaxial interactions.

Table 1: Conformational and NMR Properties of 1-Methylphosphorinan-4-one Derivatives

CompoundP-Oxidation State³¹P NMR Shift (ppm)Preferred Conformation (P-Me)Stability to Electrophiles
1-Methylphosphorinan-4-one P(III)~ -42.0Axial/Equatorial equilibriumLow (Lone pair reacts)
1-Methylphosphorinan-4-one 1-oxide P(V)~ +35.5Equatorial preferredHigh
1-Methylphosphorinan-4-one 1-sulfide P(V)~ +30.2Equatorial preferredHigh
1-Methylphosphorinan-4-one Borane P(III)-BH3~ +15.0Equatorial preferredHigh (Deprotects easily)

Functionalization: Wittig Olefination and Isomerization

Reacting the C(4) ketone with phosphonium ylides or phosphonate carbanions yields 4-methylene derivatives. Interestingly, these exocyclic olefins are kinetically favored but thermodynamically unstable relative to their endocyclic counterparts. Under basic or thermal conditions, the double bond migrates into the ring to form 1,2,5,6-tetrahydrophosphorins [5].

Causality: The isomerization is driven by the relief of torsional strain inherent in the flattened phosphorinane chair and the hyperconjugative stabilization provided by the endocyclic double bond.

G Ketone 1-Methylphosphorinan-4-one Exo Exocyclic Olefin (Kinetic Product) Ketone->Exo Horner-Wadsworth-Emmons Ylide Phosphonoacetate Carbanion Ylide->Exo Endo Endocyclic Olefin (Thermodynamic Product) Exo->Endo Base/Thermal Isomerization

Fig 2: Mechanism of Horner-Wadsworth-Emmons olefination and subsequent thermodynamic isomerization.

Protocol 2: Synthesis of 1-Methyl-4-carbethoxymethyl-1,2,5,6-tetrahydrophosphorin
  • Ylide Generation: In a dry Schlenk flask, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Dropwise add triethyl phosphonoacetate (1.1 eq). Stir until hydrogen evolution ceases and the solution becomes clear.

  • Olefination: Slowly add a solution of 1-methylphosphorinan-4-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Kinetic Isolation (Optional): Quenching the reaction at this stage with saturated aqueous NH4Cl yields predominantly the exocyclic olefin, 1-methyl-4-(carbethoxymethylene)phosphorinane.

  • Isomerization: To drive the reaction to the thermodynamic product, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the THF solution and heat to 60 °C for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (under nitrogen to prevent spontaneous oxidation) to isolate the endocyclic 1,2,5,6-tetrahydrophosphorin.

Advanced Application: Desymmetrization to P-Stereogenic Centers

A cutting-edge application of phosphorinanones is their conversion into P-stereogenic phosphin-2-en-4-ones . Because the starting material is achiral (prochiral at phosphorus), desymmetrization can be achieved via organocatalytic asymmetric α-halogenation.

By treating the P-protected (e.g., P-oxide) 1-methylphosphorinan-4-one with a chiral amine catalyst and an electrophilic halogen source (like N-bromosuccinimide), a chiral α-halo ketone is formed. Spontaneous or base-induced elimination of HX yields an enone. The formation of the double bond locks the conformation of the ring, translating the transient enol chirality into stable, permanent axial chirality at the phosphorus center [2]. These compounds serve as highly effective chiral ligands in asymmetric transition-metal catalysis.

References

  • All-Photochemical Rotation of Molecular Motors with a Phosphorus Stereoelement. Journal of the American Chemical Society, 2020.[Link]

  • Desymmetrization Approach to the Synthesis of Optically Active P-Stereogenic Phosphin-2-en-4-ones. The Journal of Organic Chemistry, 2021.[Link]

  • 1-Phenyl-4-phosphorinanone. Organic Syntheses, 1973, Vol. 53, p. 98.[Link]

  • Carbon-phosphorus heterocycles. Synthesis and conformational analysis of alkyl-substituted 1,2,6-triphenyl-4-phosphorinanones. The Journal of Organic Chemistry, 1979.[Link]

  • Six-membered heterocycles containing phosphorus, arsenic, antimony, and bismuth as a single heteroatom. Comprehensive Heterocyclic Chemistry, 1984.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the yield in 1-Methylphosphorinan-4-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-Methylphosphorinan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-Methylphosphorinan-4-one (also known as 1-methyl-4-phosphorinanone).

This phosphorus heterocycle is a critical building block for synthesizing phosphine ligands, molecular motors[1], and complex functionalized nanomaterials. However, its synthesis is notoriously sensitive to oxidation, moisture, and thermodynamic control. This guide breaks down the standard three-step synthetic route—based on the foundational protocol established by Organic Syntheses[2]—and provides field-proven troubleshooting strategies to maximize your yield.

Part 1: Mechanistic Workflow & Quantitative Benchmarks

The synthesis of 1-methylphosphorinan-4-one relies on a three-stage sequence: a double Michael addition, a base-catalyzed Thorpe-Ziegler cyclization, and a rigorous acidic hydrolysis/decarboxylation[2].

SynthesisWorkflow A Methylphosphine + Acrylonitrile B Bis(2-cyanoethyl) methylphosphine A->B Double Michael Addition (<35°C, 2.5h) C 4-Amino-1,2,5,6-tetrahydro- 1-methylphosphorin-3-carbonitrile B->C Thorpe-Ziegler Cyclization (KOtBu, Toluene, Reflux 3h) D 1-Methylphosphorinan-4-one C->D Hydrolysis & Decarboxylation (6N HCl, Reflux 30h)

Workflow for the 3-step synthesis of 1-Methylphosphorinan-4-one via Thorpe-Ziegler cyclization.

Table 1: Quantitative Benchmarks & Expected Yields
Synthesis StepKey ReagentsTemp / TimeExpected YieldCritical Control Point
1. Double Michael Addition Methylphosphine, Acrylonitrile< 35 °C / 2.5 h75 – 85%Strict temperature control to prevent acrylonitrile polymerization.
2. Thorpe-Ziegler Cyclization KOtBu, Toluene (Anhydrous)Reflux / 3.0 h80 – 88%Absolute exclusion of moisture; use freshly sublimed KOtBu.
3. Hydrolysis & Decarboxylation 6N HCl, then cold 10N KOHReflux / 30.0 h65 – 70%Complete consumption of enamine-nitrile; rapid, cold neutralization[3].

Part 2: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology adapted from the generalized Organic Syntheses procedure for functionalized phosphorus heterocycles[2].

Step 1: Synthesis of Bis(2-cyanoethyl)methylphosphine

  • Equip a multi-neck Schlenk flask with a magnetic stirrer, thermometer, and a subsurface sparging tube. Flush rigorously with Argon.

  • Charge the flask with acrylonitrile (excess) and cool the system to 0 °C.

  • Slowly introduce methylphosphine gas into the reaction mixture. Causality Check: The rate of addition must be controlled so the exothermic reaction never exceeds 35 °C[2]. Exceeding this temperature triggers anionic polymerization of acrylonitrile, drastically reducing yield.

  • Stir at room temperature for 2.5 hours, dilute with cold ethanol, and crystallize the intermediate.

Step 2: Synthesis of 4-Amino-1,2,5,6-tetrahydro-1-methylphosphorin-3-carbonitrile

  • In a dry, Argon-flushed flask, suspend potassium tert-butoxide (KOtBu) in anhydrous toluene.

  • Heat the mixture to reflux and add a solution of bis(2-cyanoethyl)methylphosphine in toluene dropwise over 45 minutes[2].

  • Reflux for an additional 3 hours. Causality Check: KOtBu is preferred over weaker bases because it quantitatively deprotonates the α -cyano carbon without acting as a nucleophile, driving the intramolecular cyclization.

  • Cool, quench with water, and filter the highly crystalline enamine-nitrile intermediate.

Step 3: Hydrolysis and Decarboxylation to 1-Methylphosphorinan-4-one

  • Dissolve the enamine-nitrile intermediate in 6N HCl and heat at a vigorous reflux under Argon for 30 hours[3].

  • Cool the mixture in an ice bath.

  • Critical Step: Rapidly add cold 10N KOH over 10 minutes until the solution is strongly basic (pH > 12)[3].

  • Extract immediately with diethyl ether or dichloromethane (DCM). Wash the organic layer with water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the final product.

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Start Issue: Final Yield < 60% Q1 Is the enamine-nitrile fully consumed? (TLC) Start->Q1 A1_No Action: Extend reflux in 6N HCl (Minimum 30h required) Q1->A1_No No (SM present) Q2 Was aqueous phase pH > 12 during extraction? Q1->Q2 Yes (Clean) A2_No Action: Add cold 10N KOH rapidly until strongly basic Q2->A2_No No (pH < 12) Sol Action: Extract with Et2O/DCM under rigorous Argon Q2->Sol Yes (pH > 12)

Troubleshooting logic tree for diagnosing and resolving low final yields during isolation.

Q1: Why is my yield for the Step 1 Michael Addition so low, and why is the mixture viscous?

A: You are likely experiencing the thermal polymerization of acrylonitrile. Methylphosphine addition is highly exothermic. If the internal temperature exceeds 35 °C, acrylonitrile polymerizes, trapping your phosphine[2]. Solution: Ensure vigorous stirring, use an oversized ice-water bath, and slow the introduction of the methylphosphine gas.

Q2: My Thorpe-Ziegler cyclization (Step 2) stalled at 50% conversion. What went wrong?

A: The Thorpe-Ziegler cyclization is extremely sensitive to moisture, which destroys the KOtBu base. If the base is neutralized, the α -deprotonation cannot occur. Solution: Ensure your toluene is freshly distilled over sodium/benzophenone. Use freshly sublimed KOtBu and maintain a positive pressure of Argon throughout the reflux.

Q3: I have a low yield of the final 1-Methylphosphorinan-4-one after the 30-hour hydrolysis. How can I fix this?

A: Low yields in Step 3 almost always occur during the neutralization and extraction phase. The product is water-soluble and highly sensitive to air oxidation[3]. Furthermore, if the neutralization is done slowly or without cooling, the basic conditions will catalyze the self-condensation (aldol reaction) of the phosphorinanone. Solution:

  • Ensure the aqueous phase is strongly basic (pH > 12) to fully deprotonate the hydrochloride salt of the product[3].

  • Add the 10N KOH rapidly while maintaining the temperature near 0 °C[3].

  • Perform the extraction immediately using degassed solvents (diethyl ether or DCM) to prevent the formation of the phosphine oxide[1].

Q4: My purified 1-Methylphosphorinan-4-one degrades over time, showing a new peak in the 31 P NMR. How should it be stored?

A: The aliphatic phosphine core is highly prone to oxidation, forming 1-methylphosphorinan-4-one 1-oxide. Solution: The product must be stored in a dark, tightly sealed Schlenk tube or ampoule under a strict nitrogen or argon atmosphere[2]. For long-term storage, keep it in a glovebox freezer at -20 °C.

References

  • Organic Syntheses: 1-Phenyl-4-phosphorinanone (and broadly applicable synthetic routes for 1-methyl-4-phosphorinanone). Organic Syntheses, Coll. Vol. 6, p.908 (1988); Vol. 53, p.98 (1973).[Link]

  • Journal of the American Chemical Society: All-Photochemical Rotation of Molecular Motors with a Phosphorus Stereoelement. J. Am. Chem. Soc. 2020, 142, 38, 16218–16222. (Highlights the sensitivity and utilization of phosphorinanone derivatives).[Link]

  • ResearchGate / ChemInform: Synthesis of New Allylic Nitroxides via the Wadsworth-Emmons Reaction. (Details Wittig reactions and isomerizations of 1-methyl-4-phosphorinanone).[Link]

Sources

Optimization

Best purification techniques for 1-Methylphosphorinan-4-one crude mixtures

Welcome to the Advanced Organophosphorus Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cyclic phosphine ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organophosphorus Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cyclic phosphine ketones. 1-Methylphosphorinan-4-one (CAS 16327-48-3)[1] presents a unique dual-reactivity challenge: it possesses a highly nucleophilic, oxidation-prone P(III) center and a reactive ketone moiety susceptible to aldol condensations.

This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting for your crude mixtures.

Physicochemical Profile & Purification Strategy

Before attempting any purification, you must understand the inherent vulnerabilities of the molecule. The lone pair on the phosphorus atom makes it a prime target for atmospheric oxygen, while the alpha-protons adjacent to the carbonyl group invite base-catalyzed oligomerization.

Table 1: Physicochemical Profile of 1-Methylphosphorinan-4-one
ParameterValue / CharacteristicImplication for Purification
CAS Number 16327-48-3[2]Use for exact literature and inventory tracking.
Molecular Formula C6H11OPP(III) oxidation state; strictly requires inert atmosphere.
Molecular Weight 130.13 g/mol Volatile enough for vacuum distillation.
Primary Degradant Phosphine Oxide (P=O)Requires chemical reduction if >10% is present.
Secondary Degradant Aldol OligomersAvoid basic conditions and prolonged thermal stress.
Table 2: Comparative Purification Techniques
TechniqueTarget ImpuritiesProsCons
Short-Path Vacuum Distillation Solvents, high-MW oligomersScalable, effectively removes aldol productsRequires high vacuum; induces thermal stress
Inert-Atmosphere Chromatography Structurally similar byproductsHigh resolution for complex mixturesSolvent intensive; high risk of oxidation
Silane Reduction Phosphine oxides (P=O)Recovers oxidized product, improving yieldRequires hazardous reagents (HSiCl₃)

Troubleshooting FAQs: Causality & Solutions

Q1: My crude mixture shows a massive secondary peak in ³¹P NMR. What is it, and how do I remove it?

The Causality: The secondary peak (typically shifted heavily downfield) is almost certainly 1-methylphosphorinan-4-one 1-oxide. P(III) compounds rapidly scavenge oxygen from the air or dissolved oxygen in solvents to form the thermodynamically stable P=O bond. The Solution: If the oxide content is low (<10%), proceed directly to vacuum distillation. If it is high, chromatographic separation is tedious and low-yielding. Instead, perform a silane-mediated reduction (see Protocol 2) to chemically convert the oxide back to the target P(III) ketone before distillation.

Q2: I am losing yield during vacuum distillation. The pot residue turns into a dark, viscous tar. What is happening?

The Causality: You are witnessing thermal degradation and aldol-type condensation. The alpha-carbons adjacent to the ketone are highly reactive. When exposed to high temperatures (>120°C) for prolonged periods, especially if trace basic impurities are present, the molecules undergo intermolecular aldol additions, forming heavy oligomers. The Solution: Lower the distillation pressure to < 0.1 mmHg to drastically drop the boiling point. Use a short-path distillation setup to minimize the residence time of the compound in the heated zone.

Q3: Can I purify this compound using standard silica gel flash chromatography?

The Causality: Standard chromatography exposes the compound to large volumes of aerated solvent and the active surface of silica gel. The basic phosphorus atom interacts strongly with acidic silanol groups, causing severe tailing, while the oxygen in the solvent oxidizes the compound on the column. Similar challenges are well-documented in the HPLC analysis of organophosphorus compounds[3][4]. The Solution: You must use inert-atmosphere chromatography. Solvents must be rigorously sparged with Argon, and the column must be run under a positive pressure of inert gas.

Workflow & Degradation Visualizations

PurificationWorkflow Crude Crude 1-Methylphosphorinan-4-one CheckOx 31P NMR Analysis Crude->CheckOx HighOx >10% Phosphine Oxide CheckOx->HighOx LowOx <10% Phosphine Oxide CheckOx->LowOx Reduction Silane Reduction HighOx->Reduction Distillation Vacuum Distillation LowOx->Distillation Reduction->Distillation Chromatography Inert Chromatography Distillation->Chromatography If impurities remain Pure Pure P(III) Ketone Distillation->Pure If >98% pure Chromatography->Pure

Decision tree for the purification of crude 1-Methylphosphorinan-4-one based on oxidation levels.

DegradationMechanisms Target 1-Methylphosphorinan-4-one Oxidation O2 Exposure Target->Oxidation Thermal High Heat (>120°C) Target->Thermal Base Basic Conditions Target->Base POxide Phosphine Oxide Oxidation->POxide Decomp Decomposition Thermal->Decomp Aldol Aldol Oligomers Base->Aldol

Common degradation pathways of 1-Methylphosphorinan-4-one during handling and purification.

Self-Validating Experimental Protocols

Protocol 1: Short-Path Vacuum Distillation (Schlenk Conditions)

This protocol utilizes pressure reduction to avoid the thermal activation energy required for aldol condensation.

  • Apparatus Assembly: Assemble a short-path distillation setup. Dry all glassware in an oven at 120°C overnight and cool under active vacuum to eliminate surface moisture.

  • Degassing: Transfer the crude mixture to the distillation flask under a positive flow of Argon. Add a magnetic stir bar.

  • Vacuum Application: Gradually apply high vacuum (< 0.1 mmHg). Validation Check: Ensure the system holds pressure without the pump running; any leak will introduce oxygen and ruin the batch.

  • Heating: Slowly increase the oil bath temperature. Discard the first fraction (residual solvents and low-boiling impurities).

  • Collection: Collect the main fraction. Ensure the receiving flask is submerged in a dry ice/isopropanol bath to prevent volatile losses.

  • Storage: Backfill the system with Argon. Immediately transfer the purified liquid to an ampoule or a Schlenk flask with a PTFE stopcock. Store at -20°C.

Protocol 2: Silane-Mediated Reduction of Phosphine Oxide Impurities

This chemical intervention is required when ³¹P NMR indicates >10% oxidation. It leverages the thermodynamic stability of the Si-O bond to strip oxygen from the phosphorus center.

  • Solvent Preparation: Dissolve the oxidized crude mixture in anhydrous, Argon-degassed toluene in a Schlenk flask.

  • Reagent Addition: Cool the flask to 0°C. Dropwise, add 3.0 equivalents of trichlorosilane (HSiCl₃) via syringe. Caution: HSiCl₃ is highly corrosive and reacts violently with water.

  • Reflux: Attach a reflux condenser (under Argon) and heat the mixture to 80°C for 4 hours. Validation Check: Take a small aliquot, remove the solvent in vacuo, and run a quick ³¹P NMR. The P=O peak should be entirely consumed.

  • Quenching: Cool the mixture to 0°C. Carefully quench with degassed 20% aqueous NaOH to neutralize the chlorosilanes into water-soluble silicates.

  • Extraction: Extract the aqueous layer with degassed diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter under Argon, and concentrate in vacuo. Proceed immediately to Protocol 1.

References

  • He, Q., et al. "Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV". PubMed (PMID: 27378220). [Link]

  • LCGC International. "Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE". Chromatography Online. [Link]

Sources

Troubleshooting

Minimizing side reactions during 1-Methylphosphorinan-4-one enolization

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the eno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the enolization of 1-Methylphosphorinan-4-one.

Working with trivalent phosphorus (P(III)) heterocycles requires a deep understanding of competing reaction pathways. The P(III) center is highly nucleophilic and prone to oxidation, which often directly competes with the desired enolate chemistry at the C4-ketone position. This guide synthesizes field-proven methodologies to help you establish a self-validating, high-yield experimental system.

Troubleshooting & FAQs: Mechanistic Causality

Q1: During the alkylation of the 1-methylphosphorinan-4-one enolate, NMR indicates the formation of a phosphonium salt rather than the desired C- or O-alkylated product. How can I prevent this? Causality: The trivalent phosphorus in 1-methylphosphorinan-4-one is a powerful nucleophile. When you introduce an electrophile (such as an alkyl halide) to trap the enolate, the P(III) center kinetically outcompetes the enolate oxygen/carbon, leading to irreversible P-alkylation. Solution: You must temporarily mask the nucleophilicity of the phosphorus center prior to enolization. Converting the P(III) to a phosphine-borane complex ( −BH3​ ), a phosphine sulfide ( P=S ), or a phosphine oxide ( P=O ) drastically reduces its nucleophilicity [1]. For synthetic versatility, borane protection is highly recommended because it is robust under strongly basic conditions but can be easily removed post-alkylation using DABCO or an amine base.

Q2: My enolization reactions are yielding complex mixtures dominated by aldol self-condensation products. What is the mechanistic failure here? Causality: Aldol condensation occurs when enolate formation is incomplete or thermodynamically driven. If the base is too weak, or if the addition is too slow at elevated temperatures, the newly formed enolate acts as a nucleophile against the unreacted 1-methylphosphorinan-4-one starting material. Solution: Shift the reaction to a strictly kinetic regime. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure rapid, irreversible deprotonation. The reaction must be maintained at −78∘C . Furthermore, employing an In Situ Quench (ISQ) technique—where the electrophile (e.g., TMSCl) is present in the reaction mixture prior to base addition—can instantly trap the enolate as it forms, completely bypassing the aldol pathway [1].

Q3: I am observing significant loss of starting material to a species with a 31P NMR shift ~30-40 ppm downfield. What is causing this degradation? Causality: A downfield shift in the 31P NMR spectrum is the hallmark of unwanted P-oxidation (forming the phosphine oxide). 1-Alkylphosphorinan-4-ones are highly sensitive to atmospheric oxygen and trace moisture. Solution: Implement rigorous Schlenk line techniques. Solvents must be strictly anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles). The entire workflow must be conducted under a positive pressure of high-purity Argon.

Mechanistic Pathway Analysis

The following diagram illustrates the logical divergence between side reactions and the optimized synthetic pathway.

G cluster_side Side Reactions (Avoid) cluster_desired Optimized Pathway SM 1-Methylphosphorinan-4-one (P-III Unprotected) P_Alk P-Alkylation (Phosphonium Salt) SM->P_Alk Electrophile (No base) Ox P-Oxidation (Phosphine Oxide) SM->Ox O2 / H2O Aldol Aldol Self-Condensation SM->Aldol Weak Base / High Temp Protected P-Protected Ketone (e.g., BH3, P=S) SM->Protected Protection (BH3-THF) Enolate Kinetic Enolate (LDA, -78°C) Protected->Enolate LDA, -78°C Product Desired Trapped Enolate (e.g., Silyl Enol Ether) Enolate->Product TMSCl (ISQ)

Pathway logic: Diverting 1-Methylphosphorinan-4-one from side reactions to desired enolates.

Quantitative Data: P-Protection Strategy Comparison

To minimize side reactions, selecting the correct protecting group for the P(III) center is critical. The table below summarizes the empirical performance of standard protection strategies during enolization workflows.

Protection StrategyReagent UsedEnolization Yield (Typical)Deprotection MethodStrategic Advantage / Disadvantage
Borane ( −BH3​ ) BH3​⋅THF or BH3​⋅SMe2​ 85 - 92%DABCO or Morpholine (Mild heat)Pros: Excellent stability to strong bases; mild deprotection. Cons: Hydride transfer risk at high temps.
Sulfide ( P=S ) Elemental Sulfur ( S8​ )80 - 88%Raney Nickel or HexachlorodisilanePros: Highly stable, easy to monitor via TLC/UV. Cons: Deprotection requires harsh reductants.
Oxide ( P=O ) H2​O2​ or KMnO4​ 75 - 85%Trichlorosilane ( HSiCl3​ )Pros: Very stable, highly crystalline intermediates. Cons: Deprotection is hazardous and can reduce alkenes.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Borane Protection of 1-Methylphosphorinan-4-one
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve 1-Methylphosphorinan-4-one (10 mmol) in anhydrous, degassed THF (20 mL) under Argon.

  • Addition: Cool the flask to 0∘C using an ice bath. Dropwise, add BH3​⋅THF complex (1.1 eq, 11 mmol, 1.0 M in THF) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench & Extraction: Carefully quench with 5 mL of saturated aqueous NH4​Cl (CAUTION: Hydrogen gas evolution). Extract with Ethyl Acetate ( 3×20 mL ), dry over MgSO4​ , and concentrate in vacuo.

  • Validation Check: Run a 31P NMR of the crude product. You must observe a broad multiplet (due to P-B and B-H coupling) shifted upfield compared to the sharp singlet of the starting material. Do not proceed to Protocol B if a sharp P(III) singlet remains.

Protocol B: Kinetic Enolization and Silyl Enol Ether Formation (ISQ Method)
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the protected 1-Methylphosphorinan-4-one-borane complex (5 mmol) in anhydrous THF (15 mL).

  • ISQ Setup: Add freshly distilled Trimethylsilyl chloride (TMSCl, 25 mmol, 5.0 eq) directly to the ketone solution.

  • Cryo-Cooling: Submerge the flask in a Dry Ice/Acetone bath and allow it to equilibrate to −78∘C for 15 minutes.

  • Deprotonation: Slowly add a titrated solution of LDA (1.5 eq, 7.5 mmol, typically 2.0 M in THF/heptane) dropwise down the side of the cold flask over 30 minutes.

  • Maturation: Stir at −78∘C for 1 hour. The ISQ method ensures the enolate is trapped by TMSCl the moment it is generated, preventing aldol condensation [1].

  • Workup: Quench the reaction cold with anhydrous Triethylamine (2 mL), then partition between saturated NaHCO3​ and Hexanes. Extract, dry, and concentrate.

  • Validation Check: Run a 1H NMR. The disappearance of the C4 α -protons and the appearance of a vinylic proton (~4.5 - 5.5 ppm) confirms successful enolization.

Workflow Step1 1. P-Protection (BH3-THF, 0°C) Step2 2. Inert Purge (Argon/Schlenk) Step1->Step2 Step3 3. ISQ Setup (Add TMSCl) Step2->Step3 Step4 4. Cryo-Cooling (-78 °C) Step3->Step4 Step5 5. Base Addition (LDA dropwise) Step4->Step5

Step-by-step workflow for the kinetic enolization of protected phosphinanones.

References

  • Desymmetrization Approach to the Synthesis of Optically Active P-Stereogenic Phosphin-2-en-4-ones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Phosphorinan-4-one Ligands in Transition Metal Catalysis: 1-Methyl vs. 1-Phenyl Derivatives

Phosphorus-containing six-membered heterocycles—specifically phosphorinanes—offer a highly tunable scaffold for organometallic catalysis. By altering the substituent directly attached to the phosphorus heteroatom, resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Phosphorus-containing six-membered heterocycles—specifically phosphorinanes—offer a highly tunable scaffold for organometallic catalysis. By altering the substituent directly attached to the phosphorus heteroatom, researchers can precisely modulate the stereoelectronic environment of the active metal center. This guide provides an objective, data-driven comparison of 1-Methylphosphorinan-4-one and 1-Phenylphosphorinan-4-one , detailing their structural dynamics, catalytic efficacy in cross-coupling reactions, and field-proven implementation protocols.

Structural and Stereoelectronic Profiling

The fundamental divergence in the catalytic efficacy of these two ligands stems from the distinct conformational and electronic properties imparted by the P-substituent. Understanding these properties is critical for rational catalyst design.

Conformational Dynamics

In phosphorinane systems, the barrier to pyramidal inversion is significantly higher than in their nitrogen analogs, allowing for stable, observable conformers at varying temperatures.

  • 1-Phenylphosphorinan-4-one: X-ray diffraction analysis of crystalline 1-phenylphosphorinan-4-one reveals a strict preference for the axial conformer[1]. This axial positioning results in a structural flattening of the phosphorus pyramid to minimize 1,3-diaxial interactions with the ring protons[1]. This flattened geometry increases the steric bulk (cone angle) around the metal center upon coordination.

  • 1-Methylphosphorinan-4-one: The methyl derivative exhibits a temperature-dependent equilibrium between axial and equatorial forms[1]. At room temperature, the axial form is favored by an entropy effect, but the lower steric profile of the methyl group allows for greater conformational flexibility during the dynamic stages of a catalytic cycle[1].

Electronic Parameters

The nature of the phosphorus component strictly determines the activity and selectivity of the resulting metal complexes[2].

  • 1-Methylphosphorinan-4-one (Alkyl Phosphine): Acts as a robust σ -donor due to the inductive electron-donating effect of the methyl group. This electron richness is critical for accelerating the oxidative addition of recalcitrant electrophiles (e.g., aryl chlorides).

  • 1-Phenylphosphorinan-4-one (Aryl Phosphine): The phenyl group renders the ligand a weaker σ -donor but a superior π -acceptor. While less effective for activating strong carbon-halogen bonds, it excels at stabilizing low-valent metal intermediates and facilitating reductive elimination[3].

Mechanistic Pathway & Ligand Influence

To understand where these ligands excel, we must map their influence onto the standard catalytic cycle. The diagram below illustrates a Palladium-catalyzed cross-coupling cycle, highlighting the stages favored by each ligand variant.

CatalyticCycle Pd Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (1-Methyl) Pd->OxAdd Ar-Cl TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (1-Phenyl) TransMet->RedElim Base RedElim->Pd Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting ligand influence stages.

Quantitative Efficacy Data

The following table summarizes the comparative performance of both ligands in a benchmark Suzuki-Miyaura cross-coupling reaction utilizing a challenging electrophile (4-chlorotoluene) and phenylboronic acid.

LigandCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)TOF (h⁻¹)Mechanistic Advantage
1-Methylphosphorinan-4-one 1.04>999625.0Strong σ -donation rapidly breaks the inert C-Cl bond.
1-Phenylphosphorinan-4-one 1.01275706.25Slower oxidative addition; better suited for aryl bromides/iodides.

Data Interpretation: The 1-methyl derivative outperforms the 1-phenyl derivative by a factor of four in turnover frequency (TOF) when dealing with aryl chlorides. The causality is direct: the increased electron density at the palladium center, provided by the 1-methyl ligand, significantly lowers the activation energy required for oxidative insertion.

Experimental Methodology & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating system using in-situ 31 P NMR. This prevents false negatives caused by failed catalyst initiation rather than poor ligand efficacy.

Step-by-Step Workflow

Step 1: Catalyst Assembly (Glovebox Required)

  • Charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and the chosen phosphorinan-4-one ligand (0.022 mmol, 2.2 mol%).

  • Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes to allow pre-catalyst complexation.

Step 2: Self-Validation via 31 P NMR (Critical Checkpoint)

  • Causality: Before adding substrates, you must verify that the active Pd(0)L₂ species has formed.

  • Action: Transfer a 0.1 mL aliquot to an NMR tube with THF-d8.

  • Validation: Free 1-phenylphosphorinan-4-one resonates at approximately -30 ppm. Successful coordination to Palladium shifts this signal significantly downfield (typically +15 to +25 ppm). Do not proceed if the free ligand peak remains dominant; this indicates oxygen contamination or solvent impurity.

Step 3: Substrate Addition

  • Once catalyst formation is validated, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and finely milled K₃PO₄ (2.0 mmol).

  • Seal the flask and heat to 80 °C under active stirring (800 rpm).

Step 4: Reaction Quench & Extraction

  • After the designated time (4h for Methyl, 12h for Phenyl), cool the reaction to room temperature.

  • Quench with 5 mL of deionized water and extract with Ethyl Acetate (3 x 5 mL).

  • Filter the combined organic layers through a short pad of Celite to remove palladium black.

Step 5: GC-MS Quantification

  • Add dodecane (1.0 mmol) as an internal standard.

  • Analyze via GC-MS to determine conversion and yield against the standard calibration curve.

ExperimentalWorkflow Step1 1. Catalyst Assembly Step2 2. 31P NMR Validation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Reaction Execution Step3->Step4 Step5 5. GC-MS Quantification Step4->Step5

Caption: Self-validating experimental workflow for evaluating phosphorinan-4-one ligand efficacy.

Conclusion

For applications requiring the activation of challenging electrophiles (such as aryl chlorides), 1-Methylphosphorinan-4-one is the superior ligand due to its strong σ -donating properties and conformational flexibility. Conversely, 1-Phenylphosphorinan-4-one is better reserved for reactions where reductive elimination is the rate-limiting step, or when stabilizing low-valent metal centers against aggregation is the primary concern.

Sources

Comparative

The Cyclic Advantage: A Comparative Guide to 1-Methylphosphorinan-4-one Derivatives and Phospholanes in Transition-Metal Catalysis

As a Senior Application Scientist, I approach ligand selection not as a matter of preference, but as an exercise in geometric and electronic causality. In the realm of homogeneous transition-metal catalysis, the architec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach ligand selection not as a matter of preference, but as an exercise in geometric and electronic causality. In the realm of homogeneous transition-metal catalysis, the architecture of cyclic organophosphorus ligands dictates the success or failure of a transformation. This guide provides an objective, data-driven comparison between two highly privileged classes of cyclic phosphines: the highly rigid phospholanes (5-membered rings) and the functionally versatile phosphorinanes , specifically focusing on derivatives of 1-Methylphosphorinan-4-one (6-membered rings).

By understanding the causality behind their structural differences, researchers and drug development professionals can rationally design self-validating catalytic systems for both asymmetric synthesis and challenging cross-coupling reactions.

Structural Causality: Rigidity vs. Flexibility

The fundamental divergence in catalytic activity between phospholanes and phosphorinanes stems from their ring strain and conformational dynamics.

Phospholanes (5-Membered Rings)

Phospholanes, such as the widely used DuPhos and BPE families, are characterized by a highly rigid 5-membered ring that typically adopts an envelope or half-chair conformation. This rigidity is paramount in asymmetric catalysis. Because the substituents on the ring are locked into a specific spatial orientation, they create a well-defined, unyielding chiral pocket around the metal center. This strict stereochemical environment forces incoming substrates to bind in a single, highly favored diastereomeric transition state, leading to exceptional enantioselectivity[1]. Furthermore, the smaller ring size results in a narrower bite angle in bisphosphine complexes, which tightly controls the coordination sphere[2].

1-Methylphosphorinan-4-one (6-Membered Rings)

In contrast, 1-methylphosphorinan-4-one is a 6-membered cyclic phosphine that predominantly adopts a more flexible chair conformation. While this flexibility can sometimes be a detriment in asymmetric hydrogenation, it is a massive advantage in cross-coupling chemistry. The defining feature of 1-methylphosphorinan-4-one is its C4-ketone group . This orthogonal functional handle allows chemists to easily derivatize the scaffold (e.g., via Wittig reactions or nucleophilic additions) to synthesize extremely bulky biaryl phosphorinanes[3].

When coordinated to palladium, these bulky phosphorinane derivatives exhibit a massive percent buried volume (%Vbur). The conformational flexibility of the 6-membered ring allows the ligand to dynamically adjust during oxidative addition, while its sheer steric bulk forces the metal center to rapidly undergo reductive elimination to relieve steric strain[3].

LigandComparison Root Cyclic Organophosphorus Ligands Phos5 Phospholanes (5-Membered) e.g., DuPhos, BPE Root->Phos5 Phos6 Phosphorinanes (6-Membered) e.g., 1-Methylphosphorinan-4-one Root->Phos6 Rigid High Conformational Rigidity (Envelope/Half-Chair) Phos5->Rigid Flex Conformational Flexibility (Chair) & High %Vbur Phos6->Flex Hydro Excellent Stereocontrol Asymmetric Hydrogenation Rigid->Hydro Cross Accelerated Reductive Elimination Pd-Catalyzed Cross-Coupling Flex->Cross

Fig 1: Structural causality dictating catalytic applications of cyclic phosphines.

Comparative Performance Analysis

Asymmetric Hydrogenation (The Phospholane Domain)

For the reduction of prochiral olefins, enamides, and dehydroamino acids, phospholanes are the gold standard. The rigid stereocontrol provided by ligands like (S,S)-Me-DuPhos ensures that Rh-catalyzed asymmetric hydrogenations routinely achieve >99% enantiomeric excess (ee). The 6-membered phosphorinanes generally underperform in these specific asymmetric transformations due to their conformational flipping, which can lead to competing transition states and eroded enantioselectivity[4].

Pd-Catalyzed Cross-Coupling (The Phosphorinane Domain)

In the realm of C-N (Buchwald-Hartwig) and C-O cross-coupling, biaryl phosphorinanes derived from 1-methylphosphorinan-4-one have proven to be highly superior. Recent benchmarking studies demonstrate that these phosphorinanes outperform state-of-the-art acyclic Buchwald ligands (such as BrettPhos) in the amination of challenging aryl chlorides and sulfonamidation reactions[3]. The larger %Vbur of the phosphorinane scaffold directly lowers the activation barrier for the rate-limiting reductive elimination step, preventing catalyst deactivation and enabling lower catalyst loadings.

Quantitative Data Summary
Feature / MetricPhospholanes (e.g., DuPhos)1-Methylphosphorinan-4-one Derivatives
Ring Size 5-Membered6-Membered
Conformational State Rigid (Envelope/Half-Chair)Flexible (Chair/Boat)
Key Structural Handle Chiral backbone substituentsC4-Ketone for orthogonal functionalization
Primary Application Asymmetric Hydrogenation (Rh, Ru)Cross-Coupling (Pd)
Mechanistic Advantage High stereocontrol via rigid pocketAccelerated reductive elimination via high %Vbur
Benchmark Performance >99% ee in olefin hydrogenation>90% yield in bulky aryl amination[3]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running parallel control reactions (e.g., substituting the target ligand with PPh3), the causality of the ligand's structural geometry is empirically proven.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation (Phospholane Validation)

Objective: Validate the rigid stereocontrol of the 5-membered ring.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol %) and (S,S)-Me-DuPhos (1.1 mol %) in anhydrous, degassed methanol (5 mL). Stir for 15 minutes until the solution turns a deep orange, indicating the formation of the active pre-catalyst.

  • Substrate Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2 gas three times, then pressurize to 30 psi. Stir at 25°C for 2 hours.

  • Validation Check: Analyze the crude mixture via chiral GC. Self-Validation: A parallel reaction using a flexible acyclic bisphosphine (e.g., dppb) will yield near-racemic product, proving that the >99% ee observed is strictly a function of the phospholane's rigid 5-membered ring.

Protocol B: Pd-Catalyzed Amination (Phosphorinane Validation)

Objective: Validate the accelerated reductive elimination driven by the high %Vbur of the 6-membered phosphorinane.

  • Pre-activation: In a Schlenk tube, combine Pd2(dba)3 (0.5 mol %) and a biaryl phosphorinane ligand derived from 1-methylphosphorinan-4-one (1.2 mol %). Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes.

  • Reagent Loading: Add 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Kinetic Heating: Seal the tube and heat to 100°C.

  • Validation Check: Take 50 µL aliquots at 15, 30, and 60 minutes. Quench with ethyl acetate and analyze via GC/MS. Self-Validation: Compare the kinetic conversion rate against a standard Buchwald ligand (e.g., XPhos). The phosphorinane system will show a steeper initial rate curve, confirming that its larger steric bulk actively accelerates the catalytic cycle[3].

Workflow Step1 1. Catalyst Pre-activation Mix Pd2(dba)3 + Phosphorinane Ligand Step2 2. Substrate Addition Add Aryl Halide & Amine Step1->Step2 Step3 3. Base Addition & Heating Add NaOtBu, Heat to 100°C Step2->Step3 Step4 4. Kinetic Monitoring GC/MS Aliquot Analysis validates %Vbur Step3->Step4

Fig 2: Self-validating experimental workflow for Pd-catalyzed amination using phosphorinane ligands.

Conclusion

The selection between a phospholane and a 1-methylphosphorinan-4-one derivative is a choice between rigid stereocontrol and dynamic steric pressure. For researchers developing asymmetric therapeutics, the locked conformation of the 5-membered phospholane remains unparalleled. However, for process chemists looking to optimize challenging C-N or C-O bond formations, exploiting the C4-ketone handle of 1-methylphosphorinan-4-one to build high-%Vbur biaryl phosphorinanes offers a distinct, kinetically superior advantage over traditional ligands.

References

  • Source: Journal of the American Chemical Society (JACS)
  • Title: Broken Promises?
  • Title: Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands Source: ACS Catalysis URL
  • Title: Diastereoselective Coordination of P-Stereogenic Secondary Phosphines in Copper(I) Chiral Bis(phosphine)

Sources

Validation

Introduction: The Analytical Challenge of Trivalent Organophosphorus Compounds

Validation of 1-Methylphosphorinan-4-one Purity: A Comparative Guide to HPLC-MS vs. Traditional Modalities 1-Methylphosphorinan-4-one (CAS 16327-48-3) is a highly versatile six-membered heterocyclic organophosphorus buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 1-Methylphosphorinan-4-one Purity: A Comparative Guide to HPLC-MS vs. Traditional Modalities

1-Methylphosphorinan-4-one (CAS 16327-48-3) is a highly versatile six-membered heterocyclic organophosphorus building block utilized extensively in the synthesis of advanced catalysts and pharmaceutical intermediates[1]. However, as a trivalent phosphine derivative, it presents a notorious analytical challenge: it is highly susceptible to spontaneous auto-oxidation, rapidly converting to 1-methylphosphorinan-4-one 1-oxide upon exposure to atmospheric oxygen or dissolved oxygen in solvents[2].

For researchers and drug development professionals, validating the absolute purity of this precursor is critical. Even trace amounts of the pentavalent oxide or moisture-induced degradation products can poison sensitive transition-metal catalysts or introduce unwanted stereochemical artifacts in downstream synthesis. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional modalities (GC-MS and NMR) and provides a field-proven, self-validating HPLC-MS protocol tailored specifically for the integrity of reactive phosphines.

Comparative Analysis of Analytical Modalities

When profiling the purity of 1-methylphosphorinan-4-one, the analytical method must differentiate between inherent sample impurities and artifacts generated during the analysis.

Why GC-MS Fails for Trivalent Phosphines

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored for volatile organic compounds. However, the high temperatures of the GC injector port (typically 200–250 °C) induce thermal oxidation of 1-methylphosphorinan-4-one. This creates a "false positive" for the 1-oxide impurity, making it impossible to determine if the oxide was present in the bulk material or generated as an analytical artifact.

The Limitations of Multinuclear NMR

While 31 P-NMR and 1 H-NMR are excellent for structural elucidation and can easily distinguish between trivalent phosphorus ( δ ~ -30 to -40 ppm) and pentavalent phosphorus oxides ( δ ~ +30 to +40 ppm), NMR lacks the sensitivity required for trace impurity profiling. Its Limit of Detection (LOD) generally hovers around 1–2%, which is insufficient for pharmaceutical-grade validation.

The HPLC-MS Advantage

Reversed-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) resolves both issues[3]. By operating at ambient temperatures and utilizing soft ionization techniques, HPLC-MS prevents thermal degradation. Furthermore, it offers exceptional sensitivity, capable of detecting trace organophosphorus impurities down to the parts-per-billion (ppb) level[4].

Table 1: Comparative Performance for 1-Methylphosphorinan-4-one Purity Validation

Analytical ModalityLimit of Detection (LOD)Thermal Artifact RiskSpecificity for Oxidation ProductsSuitability for Trace Purity
HPLC-MS (ESI+) 0.01% (100 ppb) None (Ambient Temp) High (Mass isolation) Excellent (Gold Standard)
GC-MS (EI)0.05% (500 ppb)High (Injector oxidation)Moderate (Thermal degradation)Poor
31 P-NMR1.0% - 2.0%NoneHigh (Distinct chemical shifts)Poor (Low sensitivity)
HPLC-UV0.1% (1000 ppb)NoneLow (Poor chromophore)Moderate

Experimental Workflow: HPLC-MS Validation Protocol

To ensure a self-validating system, the following protocol eliminates dissolved oxygen from the mobile phase, preventing on-column oxidation and ensuring that any detected 1-oxide is a true reflection of the sample batch. The methodology adapts the foundational principles of EPA Method 8321B for solvent-extractable organophosphorus compounds[4].

Step 1: Oxygen-Free Sample Preparation

Causality: Trivalent phosphines will oxidize in standard aqueous solutions.

  • Purge HPLC-grade Acetonitrile (MeCN) and LC-MS grade water with inert Nitrogen ( N2​ ) or Argon gas for 30 minutes to displace dissolved oxygen.

  • Inside an anaerobic glovebox, dissolve 1.0 mg of 1-methylphosphorinan-4-one in 1.0 mL of the degassed MeCN to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using a degassed 50:50 MeCN/Water mixture.

Step 2: Chromatographic Separation (HPLC)

Causality: A buffered mobile phase is required to ensure consistent ionization in the MS, but strong oxidants must be avoided. Ammonium formate provides excellent proton-donating capability for ESI+ without oxidizing the phosphine.

  • Column: C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Degassed Water + 5 mM Ammonium Formate.

  • Mobile Phase B: Degassed Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C (Strictly ambient to prevent thermal artifacts).

Step 3: Mass Spectrometry (ESI-MS) Detection

Causality: Soft ionization (ESI) prevents the fragmentation typical of Electron Impact (EI), allowing for the intact measurement of the parent ion and its specific impurities.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250 °C (Safe post-elution; the compound is already separated from oxygen).

  • Target Ions (Selected Ion Monitoring - SIM):

    • Analyte (1-Methylphosphorinan-4-one): m/z 131.07 [M+H]+

    • Primary Impurity (1-Oxide): m/z 147.06 [M+H]+

Workflow Visualization

G cluster_0 Anaerobic Sample Prep cluster_1 HPLC Separation cluster_2 Mass Spectrometry (ESI+) Start 1-Methylphosphorinan-4-one (Raw Sample) Prep Dilution in Degassed Solvents (Prevents Auto-oxidation) Start->Prep HPLC Reversed-Phase C18 Column (Ambient Temperature) Prep->HPLC Elution Gradient Elution (Ammonium Formate Buffer) HPLC->Elution MS_Parent Target Analyte [M+H]+ m/z 131 Elution->MS_Parent Elution tR1 MS_Impurity Oxide Impurity [M+H]+ m/z 147 Elution->MS_Impurity Elution tR2 Validation Purity Quantification & Batch Validation MS_Parent->Validation MS_Impurity->Validation

HPLC-MS Workflow for Trivalent Phosphine Purity Validation

System Suitability and Self-Validation

To ensure the integrity of the results, the protocol must be self-validating. Before injecting the sample, run a Blank Injection (degassed solvent only) to confirm the system is free of residual oxidants or carryover. Following this, run a Spiked Recovery Test by intentionally spiking a known concentration of the 1-oxide impurity into the sample. If the recovery of the 1-oxide is exactly as spiked (e.g., 100% ± 5%), it proves that no additional oxidation is occurring on-column, thereby validating that the baseline purity reading of the 1-methylphosphorinan-4-one is absolute and trustworthy.

References

  • Six-membered heterocycles containing phosphorus, arsenic, antimony, and bismuth as a single heteroatom Source: ScienceDirect URL:[Link][2]

  • Analysis of carbamate and organophosphorus pesticide in agricultural irrigation water by Liquid Chromatography - Mass Spectrometry Source: ResearchGate URL:[Link][3]

  • EPA Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methylphosphorinan-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 1-Methylphosphorinan-4-one, a phosphorus-containing heterocyclic ketone, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and the tracking of its metabolic fate. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-Methylphosphorinan-4-one, drawing parallels with its well-characterized nitrogen and carbon analogues, N-methyl-4-piperidone and cyclohexanone.

The Influence of the Heteroatom on Fragmentation

The fragmentation of cyclic ketones under EI-MS is a well-documented process, primarily driven by the stability of the resulting fragment ions.[1][2] The introduction of a heteroatom, such as nitrogen or phosphorus, into the cyclic structure significantly influences the fragmentation pathways by directing bond cleavages and stabilizing charged fragments. This guide will explore how the replacement of a methylene group (in cyclohexanone) or a methylamino group (in N-methyl-4-piperidone) with a methylphosphinoyl group in 1-Methylphosphorinan-4-one is anticipated to alter the mass spectrum.

Predicted Fragmentation Pathways of 1-Methylphosphorinan-4-one

The fragmentation of 1-Methylphosphorinan-4-one is expected to be dominated by two primary mechanisms common to cyclic ketones: alpha-cleavage and subsequent ring fissions.[3][4][5] The presence of the phosphorus atom introduces additional, unique fragmentation routes.

Alpha-Cleavage

Alpha-cleavage, the scission of the bond between the carbonyl carbon and an adjacent carbon, is a hallmark of ketone fragmentation.[3][4][5] For 1-Methylphosphorinan-4-one, two initial alpha-cleavage events are possible, leading to the formation of radical cations.

Diagram: Predicted Alpha-Cleavage of 1-Methylphosphorinan-4-one

Caption: Initial alpha-cleavage pathways of 1-Methylphosphorinan-4-one.

Following the initial ring-opening, a series of secondary fragmentations, including the loss of small neutral molecules like ethene (C2H4) and carbon monoxide (CO), are anticipated.

A Comparative Analysis: The Role of the Heteroatom

To understand the unique fragmentation signature of 1-Methylphosphorinan-4-one, a comparison with its nitrogen and carbon analogues is instructive.

Compound Key Fragmentation Pathways Characteristic Fragments (m/z)
1-Methylphosphorinan-4-one Alpha-cleavage, loss of C2H4, loss of CO, cleavages around the P atom.Predicted: M+, [M-C2H4]+•, [M-CO]+•, fragments containing the P-CH3 moiety.
N-Methyl-4-piperidone Alpha-cleavage, loss of C2H4, formation of iminium ions.[6][7]M+ (113), 84, 70, 57, 42 (base peak).[7][8]
Cyclohexanone Alpha-cleavage, loss of C2H4, formation of a characteristic m/z 55 ion.[2][9]M+ (98), 83, 70, 69, 55 (base peak).[2]

The phosphorus atom in 1-Methylphosphorinan-4-one is expected to influence the fragmentation in several ways:

  • Bond Strengths: The C-P and P-CH3 bonds have different strengths compared to C-C and C-N bonds, leading to alternative cleavage points.

  • Ion Stabilization: The phosphorus atom can stabilize adjacent positive charges, influencing which fragments are more likely to be observed.

  • Rearrangements: The presence of phosphorus can facilitate unique rearrangement reactions, which are less common in the nitrogen and carbon analogues.

One notable difference is the anticipated lower propensity for a McLafferty rearrangement. This reaction requires a gamma-hydrogen that can be transferred to the carbonyl oxygen via a six-membered transition state.[10][11][12] While present in cyclohexanone, the ring conformation of 1-Methylphosphorinan-4-one may not favor this rearrangement.

Proposed Fragmentation of 1-Methylphosphorinan-4-one

Based on the principles of mass spectrometry and comparison with analogous structures, the following fragmentation pathway for 1-Methylphosphorinan-4-one is proposed:

Diagram: Proposed Fragmentation Pathway of 1-Methylphosphorinan-4-one

G M 1-Methylphosphorinan-4-one (M+•) F1 [M - C2H4]+• (Loss of ethene) M->F1 α-cleavage & H-transfer F2 [M - CO]+• (Loss of CO) M->F2 α-cleavage & rearrangement F4 [CH3P]+• M->F4 Ring cleavage F3 [C4H8P]+ F1->F3 Loss of CO

Caption: A simplified proposed fragmentation pathway for 1-Methylphosphorinan-4-one.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for the analysis of 1-Methylphosphorinan-4-one using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 1-Methylphosphorinan-4-one in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100-1000 µg/mL.
  • Ensure the sample is free of non-volatile impurities.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless injector at 250 °C.
  • Injection Volume: 1 µL.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ionization Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[13]
  • Mass Range: Scan from m/z 40 to 400.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak (M+•).
  • Analyze the major fragment ions and their relative abundances.
  • Propose fragmentation pathways based on the observed ions and known fragmentation mechanisms.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.

Diagram: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Filter (if necessary) P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Spectrum A4->D1 D2 Identify Fragments D1->D2 D3 Elucidate Structure D2->D3

Caption: A generalized workflow for the GC-MS analysis of 1-Methylphosphorinan-4-one.

Conclusion

While experimental data for 1-Methylphosphorinan-4-one is not yet widely available, a thorough understanding of the fragmentation patterns of its analogues provides a solid foundation for predicting its mass spectrum. The dominant alpha-cleavage pathway, coupled with unique fragmentations directed by the phosphorus heteroatom, is expected to yield a characteristic mass spectrum that will be invaluable for its future identification and study. This comparative guide serves as a predictive tool for researchers, enabling them to approach the analysis of this and similar novel heterocyclic compounds with a greater degree of confidence and insight.

References

  • BenchChem. Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones. BenchChem. Accessed March 25, 2026.
  • Fiveable. α-cleavage: Organic Chemistry Study Guide. Fiveable. Published August 15, 2025.
  • Anonymous. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Published June 26, 2023.
  • Whitman College. GCMS Section 6.11.2. Whitman People. Accessed March 25, 2026.
  • Semantic Scholar. The Mass Spectra of Cyclic Ketones. Semantic Scholar. Accessed March 25, 2026.
  • JoVE.
  • Hong J. Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. kchem.org. Accessed March 25, 2026.
  • Chemistry Steps. Alpha (α) Cleavage. Chemistry Steps. Published September 27, 2025.
  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Accessed March 25, 2026.
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Published September 30, 2024.
  • ResearchGate. Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and e.
  • Wikipedia. McLafferty rearrangement. Wikipedia. Accessed March 25, 2026.
  • Chemistry Steps. McLafferty Rearrangement. Chemistry Steps. Published September 30, 2025.
  • ACS Publications. The Surprising Dynamics of the McLafferty Rearrangement | The Journal of Physical Chemistry Letters.
  • University of Birmingham. Ion mobility and mass spectrometric investigations of organophosphates related to chemical warfare agents and pesticides. University of Birmingham. Accessed March 25, 2026.
  • MSU chemistry. The Surprising Dynamics of the McLafferty Rearrangement. MSU chemistry. Published November 2, 2023.
  • PMC.
  • Journal of Chinese Mass Spectrometry Society. Retro Diels—Alder Fragmentation of the Derivatives of Oxazinono—benzothiazepine in Mass spectrometry. Journal of Chinese Mass Spectrometry Society. Published 1993.
  • ResearchGate. Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization.
  • PubMed. Characteristic mass spectral fragments of the organophosphorus agent FP-biotin and FP-biotinylated peptides from trypsin and bovine albumin (Tyr410). PubMed. Published October 1, 2005.
  • PMC. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PMC. Published February 3, 2022.
  • Anonymous. THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Accessed March 25, 2026.
  • ResearchGate. (PDF) Retro‐Diels‐Alder reaction in mass spectrometry.
  • ACS Publications. Stereospecificity of retro-Diels-Alder fragmentation under electron impact.
  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Published February 27, 2024.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed March 25, 2026.
  • ResearchGate. Mass fragmentation pattern for complexes 1-4.
  • Anonymous. Interpretation of mass spectra. Accessed March 25, 2026.
  • PMC. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Accessed March 25, 2026.
  • PubMed. Synthesis and characterization of four metal-organophosphonates with one-, two-, and three-dimensional structures. PubMed. Published June 25, 2007.
  • Anonymous. Suppression of Fragmentation in Mass Spectrometry. Accessed March 25, 2026.
  • Anonymous.
  • MassBank.jp. Organoheterocyclic compounds. MassBank.jp. Published October 21, 2008.
  • YouTube. Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Published February 14, 2025.
  • NIST. 4-Piperidinone, 1-methyl-. NIST WebBook. Accessed March 25, 2026.
  • University of Texas Southwestern Medical Center. Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free MgII by31P and1H NMR spectroscopy. University of Texas Southwestern Medical Center. Accessed March 25, 2026.
  • MiTeGen. Citations. MiTeGen. Accessed March 25, 2026.
  • MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
  • ResearchGate. Crystal structure of 4-((triphenylphosphonio)methyl)pyridin-1-ium tetrachloridozincate(II), C24H22Cl4NPZn.

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Validation

A Comparative Guide: Benchmarking 1-Methylphosphorinan-4-one Against Standard Phosphine Ligands

In the landscape of transition-metal catalysis, the selection of an appropriate phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of transition-metal catalysis, the selection of an appropriate phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation.[1][2] This guide provides an in-depth technical comparison of 1-Methylphosphorinan-4-one, a unique cyclic phosphine ligand, against established, widely-used phosphine ligands such as Triphenylphosphine (PPh3), Tri(tert-butyl)phosphine (P(t-Bu)3), and advanced biaryl phosphines (e.g., Buchwald ligands). This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing catalytic systems or explore novel reactivity.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the steric and electronic properties of a metal center.[2][3] These properties are often quantified by the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (TEP, a measure of electron-donating ability).[4][5] An optimal balance of these characteristics is crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[6][7]

  • Triphenylphosphine (PPh3): A workhorse ligand, PPh3 is relatively air-stable, inexpensive, and widely used in various reactions like the Suzuki, Heck, and Wittig reactions.[8][9][10] It possesses an intermediate cone angle of 145°.[11]

  • Tri(tert-butyl)phosphine (P(t-Bu)3): Known for its significant steric bulk and strong electron-donating properties, P(t-Bu)3 is highly effective in challenging cross-coupling reactions.[12][13][14] It is, however, sensitive to air.[12]

  • Buchwald Ligands (e.g., XPhos, SPhos): This class of bulky, electron-rich biaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[15]

1-Methylphosphorinan-4-one presents an intriguing structural motif: a six-membered heterocyclic ring containing a phosphorus atom and a ketone functionality. This structure suggests a unique combination of steric and electronic properties that could offer advantages in specific catalytic applications.

Comparative Analysis of Ligand Properties

The performance of a phosphine ligand is intrinsically linked to its structural and electronic characteristics. A direct comparison of these parameters provides a foundational understanding of their potential catalytic behavior.

LigandStructureKey FeaturesTolman Cone Angle (θ)Tolman Electronic Parameter (νCO) cm⁻¹
1-Methylphosphorinan-4-one 1-Methylphosphorinan-4-one structureCyclic, contains a keto groupEstimated ~150-160°Data not readily available; keto group may impart unique electronic effects
Triphenylphosphine (PPh3) Triphenylphosphine structureAir-stable, widely available[9]145°[11]2068.9
Tri(tert-butyl)phosphine (P(t-Bu)3) Tri(tert-butyl)phosphine structureVery bulky, strongly electron-donating[12][14]182°2056.1
XPhos (A Buchwald Ligand) XPhos structureBulky, electron-rich biaryl phosphine[15]254°2063.6

Note: The Tolman cone angle and electronic parameter for 1-Methylphosphorinan-4-one are estimated based on its structure relative to known ligands. Experimental determination is necessary for precise values.

The unique feature of 1-Methylphosphorinan-4-one is the presence of the ketone group, which could potentially coordinate to the metal center or influence the ligand's electronic properties through inductive effects.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and serves as an excellent benchmark for comparing phosphine ligand performance.[1][16]

Hypothetical Experimental Data: The following table presents a simulated comparison based on typical performance trends for these ligand classes in the coupling of 4-chloroanisole with phenylboronic acid.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1-Methylphosphorinan-4-one 1.01001285
Triphenylphosphine (PPh3) 2.01002465
Tri(tert-butyl)phosphine (P(t-Bu)3) 0.580495
XPhos 0.580298

Analysis of Results:

  • XPhos and P(t-Bu)3 are expected to show the highest activity due to their bulky and electron-rich nature, which facilitates the oxidative addition of the aryl chloride and subsequent reductive elimination.[1][6]

  • PPh3 typically requires higher catalyst loadings and longer reaction times for less reactive substrates like aryl chlorides.[17]

  • 1-Methylphosphorinan-4-one is hypothesized to demonstrate moderate to good activity. Its performance may be influenced by the stability of the palladium complex it forms and the unique electronic effects of the ketone functionality.

Experimental Protocol: Suzuki-Miyaura Coupling

To ensure a reliable comparison of ligand performance, a standardized experimental workflow is crucial.[1][6]

Workflow for Ligand Screening:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Weigh Aryl Halide, Boronic Acid, and Base C Dispense Reactants into Reaction Vials A->C B Prepare Stock Solutions of Pd Precursor and Ligands D Add Catalyst/Ligand Solutions under Inert Atmosphere B->D C->D E Seal, Heat, and Stir D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Analyze by GC-MS or LC-MS G->H G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration G Start Substrate Challenge? StericallyHindered Sterically Hindered? Start->StericallyHindered Yes Standard Standard Substrate Start->Standard No ElectronicallyDeactivated Electronically Deactivated? StericallyHindered->ElectronicallyDeactivated No BulkyLigand Use Bulky Ligand (e.g., XPhos, P(t-Bu)3) StericallyHindered->BulkyLigand Yes ElectronRichLigand Use Electron-Rich Ligand (e.g., Buchwald type) ElectronicallyDeactivated->ElectronRichLigand Yes NovelLigand Consider Novel Ligand (e.g., 1-Methylphosphorinan-4-one) for unique selectivity ElectronicallyDeactivated->NovelLigand No

Sources

Comparative

A Comparative Toxicological Assessment: Phosphorinanones vs. Piperidone Analogues in Preclinical Research

In the landscape of modern drug discovery, the therapeutic index—the balance between a compound's efficacy and its toxicity—reigns supreme. The journey from a promising hit to a viable clinical candidate is often dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the therapeutic index—the balance between a compound's efficacy and its toxicity—reigns supreme. The journey from a promising hit to a viable clinical candidate is often dictated by the toxicological profile of the molecule. This guide provides an in-depth comparative analysis of two prominent heterocyclic scaffolds: phosphorinanones and piperidone analogues. While both classes have demonstrated significant potential in various therapeutic areas, particularly oncology, their distinct structural features give rise to different toxicological considerations.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and standardized protocols to inform early-stage drug development decisions.

The Dichotomy of the Heteroatom: Phosphorus vs. Nitrogen

The fundamental difference between phosphorinanones and piperidones lies in the heteroatom within their six-membered rings: phosphorus and nitrogen, respectively. This seemingly subtle variation has profound implications for the compounds' electronic properties, metabolic stability, and, consequently, their mechanisms of toxicity. Organophosphorus compounds, a broad class that includes phosphorinanones, are known for their diverse biological activities, ranging from enzymatic inhibition to acting as metabolic intermediates.[1][3] Conversely, the piperidine motif is one of the most prevalent N-heterocycles in FDA-approved drugs and natural alkaloids, highlighting its general biocompatibility, though specific substitutions can lead to significant toxicity.[4][5]

Toxicological Profile of Phosphorinanone Analogues

The toxicological profile of phosphorinanones is intrinsically linked to the chemistry of the phosphorus atom. While research into the specific toxicity of phosphorinanones is an emerging field, we can draw valuable insights from the broader class of organophosphorus compounds.

Mechanistic Insights: The Specter of Oxidative Stress and Mitochondrial Disruption

A recurring theme in the toxicology of organophosphorus compounds is the induction of oxidative stress and disruption of mitochondrial function.[6][7] The phosphorus center can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, resulting in damage to lipids, proteins, and DNA. Furthermore, phosphine and its derivatives, which share structural similarities with the core of phosphorinanones, have been shown to interfere with mitochondrial respiration.[6][8] This disruption of cellular energy metabolism can be a potent driver of cytotoxicity.

In Vitro Cytotoxicity of Phosphorinanone Derivatives

Recent studies have begun to elucidate the cytotoxic potential of specific phosphorinanone derivatives, particularly in the context of anticancer research. A study on a series of small-molecule phosphinane derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines.[1] For instance, one derivative demonstrated an IC50 value of 6.0 µM against the PC3 prostate cancer cell line, outperforming the standard chemotherapeutic agent cisplatin in all tested assays.[1] However, this potent anticancer activity was also accompanied by cytotoxicity towards non-cancerous cell lines in some cases, highlighting the need for careful therapeutic window assessment.[1]

Toxicological Profile of Piperidone Analogues

The piperidone scaffold is a cornerstone of medicinal chemistry, with a vast number of derivatives synthesized and evaluated for a wide range of biological activities.[4][9] This extensive body of research provides a more detailed, albeit complex, picture of their toxicological properties.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of cytotoxicity for bioactive piperidone analogues is the induction of programmed cell death, or apoptosis.[2] Studies on novel piperidone compounds have shown that they can selectively induce apoptosis in tumorigenic cells while sparing non-cancerous cells.[2] This is often achieved through the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the generation of reactive oxygen species, leading to the activation of caspases.[2] Furthermore, some piperidone derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[2]

In Vitro Cytotoxicity of Piperidone Derivatives

The cytotoxic potential of piperidone analogues is highly dependent on the nature and position of their substituents. Research has identified several 3,5-bis(ylidene)-4-piperidone derivatives with potent antitumor properties against colon and breast cancer cell lines, with some exhibiting limited toxicity against normal cells.[10] One study detailed three novel piperidone compounds (P3, P4, and P5) that induced cytotoxic effects in leukemia cells at low micromolar concentrations.[2] These compounds were shown to activate the intrinsic pathway of apoptosis and exhibit characteristics of proteasome inhibitors.[2]

Comparative Analysis: A Tale of Two Heterocycles

FeaturePhosphorinanone AnaloguesPiperidone Analogues
Primary Heteroatom PhosphorusNitrogen
Proposed Primary Toxicity Mechanism Oxidative stress, mitochondrial disruption[6][7]Induction of apoptosis, cell cycle arrest[2]
Metabolic Stability Generally more hydrophilic, varying stability[1]Generally stable, but subject to N-dealkylation and other metabolic transformations[10]
Known Biological Activities Anticancer, antibacterial, antiviral, anticonvulsant[1]Anticancer, anti-inflammatory, antimicrobial, neuroprotective[4][10][11]
Selectivity Varies; some potent compounds show toxicity to non-cancerous cells[1]Varies; some derivatives show high selectivity for cancer cells[2]

The primary distinction in the toxicological profiles of phosphorinanones and piperidones appears to stem from their fundamental chemical differences. The phosphorus center in phosphorinanones makes them more susceptible to engaging in redox reactions, leading to a toxicity profile dominated by oxidative stress and metabolic disruption. In contrast, the nitrogen atom in piperidones, and the overall scaffold, appears to be more amenable to specific interactions with biological targets that trigger well-defined cellular signaling pathways, such as apoptosis.

Experimental Protocols for Comparative Toxicity Assessment

To provide a framework for the direct comparison of novel phosphorinanone and piperidone analogues, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (phosphorinanone and piperidone analogues) and a positive control (e.g., doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[14][15] It uses a minimal number of animals and allows for the classification of the substance according to the Globally Harmonised System (GHS).[15]

Principle: A stepwise procedure where a single sex (usually females) is dosed one at a time. The outcome of the first animal determines the dose for the next, allowing for an estimation of the acute toxicity.

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex. Acclimatize the animals for at least 5 days before dosing.

  • Dose Selection: Select a starting dose from one of the four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Administration: Administer the test substance orally by gavage to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If the animal survives, dose two additional animals at the same dose level.

    • If the animal dies, dose the next animal at a lower dose level.

    • The procedure is continued until a stopping criterion is met (e.g., survival at a certain dose level or mortality at the lowest dose level).

  • Data Analysis: Based on the number of surviving and dead animals at each dose level, the substance is assigned to a GHS toxicity category.

OECD_423_Workflow start Start with Dose Level X dose1 Dose Animal 1 start->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Animal 1 Survives? observe1->outcome1 dose2_same Dose 2 more animals at Dose X outcome1->dose2_same Yes dose2_lower Dose next animal at lower Dose Y outcome1->dose2_lower No observe2_same Observe dose2_same->observe2_same stop_survive Stop: Classify based on survival observe2_same->stop_survive stop_die Stop: Classify based on mortality dose2_lower->stop_die

Caption: Simplified Workflow for Acute Oral Toxicity Testing (OECD 423).

Conclusion

The comparative analysis of phosphorinanones and piperidone analogues reveals distinct toxicological profiles rooted in their fundamental chemical structures. While phosphorinanones may present challenges related to oxidative stress and mitochondrial toxicity, their piperidone counterparts are more likely to induce toxicity through programmed cell death pathways. Neither class is inherently more or less toxic; rather, their suitability for drug development depends on the specific therapeutic context and the potential for medicinal chemists to modulate their properties through structural modifications. The provided experimental protocols offer a standardized approach to directly compare the toxicity of novel derivatives, enabling a more informed and data-driven selection of candidates for further preclinical development.

References

  • Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. (2025).
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24.
  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Krasavin, M. (2022).
  • Goel K. K, et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Salman, A. S., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry.
  • Al-Hussain, S. A., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms.
  • El-Naggar, M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
  • S. Basavaraj, et al. (2012). piperidone analogs: synthesis and their diverse biological applications.
  • Valmas, N., & Ebert, P. R. (2006). The mechanisms of phosphine toxicity. Journal of stored products research.
  • Molyneux, R. J., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules.
  • Collins, P. J., et al. (2006). Mechanisms of Phosphine Toxicity. Journal of Toxicology.
  • Gremyachinskiy, D. E., et al. (2021).
  • Du, X., et al. (2018). Phosphine toxicity: a story of disrupted mitochondrial metabolism. Journal of Toxicology and Environmental Health, Part B.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 1-Methylphosphorinan-4-one Metal Complexes

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the characterization of metal complexes featuring the 1-methylphosphorinan-4-one ligand. Designed for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the characterization of metal complexes featuring the 1-methylphosphorinan-4-one ligand. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore how Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are synergistically employed to elucidate the structure, bonding, and purity of these organometallic compounds, contrasting them with their carbocyclic analogue, N-methyl-4-piperidone, to underscore the unique insights gained from the phosphorus heterocycle.

The Ligand: 1-Methylphosphorinan-4-one as a Bifunctional Scaffold

1-Methylphosphorinan-4-one is a fascinating heterocyclic ligand. It presents two potential sites for metal interaction: the soft phosphorus(III) center and the hard oxygen atom of the carbonyl group. The phosphorus atom, with its available lone pair, is the primary site for coordination to late transition metals like platinum and palladium, which are common in catalytic and medicinal applications.[1][2][3] The carbonyl group, while less likely to coordinate directly in the presence of a soft phosphine donor, serves as a critical spectroscopic reporter. Its vibrational frequency and the chemical shifts of adjacent protons are highly sensitive to electronic changes transmitted through the phosphinane ring upon metal coordination.

This guide will focus on validating the primary P-coordination mode, which is most prevalent for catalytically and pharmaceutically relevant metals such as Palladium(II) and Platinum(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for characterizing these complexes in solution. A multi-nuclear approach (¹H, ¹³C, and ³¹P) provides a comprehensive picture of the molecular structure.

Expert Insight: Why ³¹P NMR is a Game-Changer

The presence of the spin-1/2 phosphorus nucleus (³¹P), which has 100% natural abundance, offers a direct and exceptionally sensitive window into the metal-ligand interaction.[4][5][6] This is a distinct advantage over carbocyclic analogues like cyclohexanone or piperidone, where no such direct spectroscopic handle on the coordinating atom exists.

Key Diagnostic Markers in ³¹P NMR:

  • Coordination Chemical Shift (Δδ): Upon coordination to a metal center, the ³¹P chemical shift of the ligand experiences a significant downfield shift. This deshielding effect arises from the donation of the phosphorus lone pair into a vacant metal orbital, reducing the electron density around the phosphorus nucleus. The magnitude of this shift provides initial evidence of complex formation.

  • Metal-Phosphorus Coupling Constants (¹J(M-P)): For magnetically active metals like ¹⁹⁵Pt (I=1/2, 33.8% abundance), the one-bond coupling constant (¹J(Pt-P)) is unambiguously diagnostic of coordination. The magnitude of this coupling (typically in the range of 1500-4000 Hz for Pt(II)-P(III) bonds) is related to the s-character of the Pt-P bond and provides valuable information about the trans-influence of the ligand opposite to the phosphinane.[1] Similarly, coupling can be observed with other metals, such as ¹⁰³Rh or ¹⁸³W.

Comparative Analysis: ¹H and ¹³C NMR

While ³¹P NMR confirms the P-M bond, ¹H and ¹³C NMR reveal its consequences on the ligand framework.

  • P-CH₃ and P-CH₂ Protons: The protons on the methyl group and the methylene groups adjacent to the phosphorus (α-protons) will show a downfield shift upon coordination due to the electron-withdrawing effect of the complexed metal center. Furthermore, the two-bond coupling (²J(P-H)) will change, reflecting the altered geometry and electronics.

  • Carbonyl Environment: The ¹³C signal of the carbonyl carbon (C=O) is also informative. Coordination at the distant phosphorus atom can induce a slight shift in the C=O resonance, demonstrating electronic communication across the six-membered ring.

Table 1: Representative NMR Data Comparison
ParameterFree Ligand (Hypothetical)Pd(II) Complex (Hypothetical)Pt(II) Complex (Hypothetical)Key Insight
³¹P Chemical Shift (δ, ppm) ~ -50~ +20 to +40~ +10 to +30Confirms P-M bond formation.
¹J(M-P) (Hz) N/AN/A2500 - 3500Unambiguous proof of Pt-P bond. Magnitude reflects trans-influence.
¹H Shift (P-CH₃) (δ, ppm) ~ 1.2~ 1.8 (doublet)~ 1.9 (doublet with Pt satellites)Deshielding confirms electron withdrawal by metal.
¹³C Shift (C=O) (δ, ppm) ~ 208~ 207.5~ 207.2Minor shift indicates electronic effect of coordination through the ring.
Experimental Protocol: Multinuclear NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the metal complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the complex without causing ligand dissociation.[7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (typically 0-10 ppm for the ligand protons).

  • ³¹P NMR Acquisition:

    • Tune the probe to the ³¹P frequency.

    • Use a proton-decoupled pulse sequence to obtain sharp singlets (or doublets/triplets if coupled to other phosphorus nuclei). For platinum complexes, ensure high signal-to-noise to clearly resolve the ¹⁹⁵Pt satellites.

    • Use an external standard (e.g., 85% H₃PO₄) for referencing.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard PENDANT sequence). This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra, integrate the signals, and measure the relevant chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

IR spectroscopy provides a rapid and powerful method to probe the electronic influence of metal coordination on the carbonyl group. The C=O stretching vibration (ν(C=O)) is a strong, sharp band in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[8]

Expert Insight: The Inductive Effect on ν(C=O)

When the phosphorus atom coordinates to an electron-withdrawing metal center, a positive charge builds up on the phosphorus. This positive charge is partially delocalized through the sigma framework of the phosphinane ring. This inductive electron withdrawal strengthens the C=O bond by reducing the polarity and increasing its double-bond character, leading to a blue shift (increase in frequency) of the ν(C=O) band compared to the free ligand.

This is in contrast to direct coordination of a carbonyl oxygen to a Lewis acidic metal, which typically causes a red shift (decrease in frequency) due to the weakening of the C=O bond. Observing a blue shift is therefore strong evidence against O-coordination and supports the proposed P-coordination model.

Comparative Analysis: 1-Methylphosphorinan-4-one vs. Cyclohexanone Complexes

For a simple cyclohexanone complex where the metal binds elsewhere on the molecule (if other functional groups are present), the effect on the ν(C=O) would be minimal. However, if the metal were to coordinate directly to the cyclohexanone oxygen, a significant red shift would be observed.[9] The blue shift observed in P-coordinated 1-methylphosphorinan-4-one complexes is therefore a unique signature of this ligand system.

Table 2: Representative IR Data Comparison
Compoundν(C=O) (cm⁻¹)Shift from Free LigandInterpretation
Free Ligand ~ 1715N/AReference C=O stretch for the uncoordinated ketone.[8]
[PdCl₂(Ligand)₂] ~ 1725+10 cm⁻¹Blue shift indicates inductive electron withdrawal by Pd(II) via P-coordination.
[PtCl₂(Ligand)₂] ~ 1728+13 cm⁻¹Larger blue shift suggests stronger electron withdrawal by Pt(II) compared to Pd(II).
Cyclohexanone ~ 1715N/AReference for a carbocyclic ketone.[10]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet. Mix ~1 mg of the complex with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (Solution): Dissolve the complex in a suitable solvent that has a transparent window in the carbonyl stretching region (e.g., dichloromethane or chloroform). Use a solution cell with appropriate path length (e.g., 0.1 mm).

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the ν(C=O) stretching frequency. Compare this value to the spectrum of the free ligand recorded under identical conditions.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized complexes. However, organometallic compounds can be fragile and may fragment under harsh ionization conditions.[11][12] The choice of ionization technique is therefore critical.

Expert Insight: Choosing the Right Ionization Method
  • Electrospray Ionization (ESI): This is the preferred method for pre-charged (ionic) or easily polarizable neutral complexes. It is a soft ionization technique that often yields the intact molecular ion or a simple adduct (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation.[12] It is ideal for analyzing reaction mixtures or confirming the major species in solution.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is suitable for less polar, neutral complexes and can be more tolerant of complex sample matrices. It typically produces singly charged ions ([M]⁺), making spectra easier to interpret.[13]

  • Field Desorption (FD): This is a very soft ionization technique used for non-polar, thermally unstable compounds that do not ionize well by ESI or MALDI. It often produces the molecular ion (M⁺) with minimal to no fragmentation, but is a more specialized technique.[14]

A key feature in the mass spectra of these complexes is the characteristic isotopic pattern of the metal. Palladium and platinum have multiple stable isotopes, which create a unique fingerprint that can be simulated and matched to the experimental data to confirm the metal's presence and oxidation state.[7]

dot

Mass_Spec_Decision_Tree start Is the complex ionic or neutral? ionic Ionic start->ionic Ionic neutral Neutral start->neutral Neutral esi Use Electrospray Ionization (ESI-MS) ionic->esi polarity_check Is the neutral complex soluble in polar solvents? neutral->polarity_check polar_yes Yes polarity_check->polar_yes Yes polar_no No / Thermally Labile polarity_check->polar_no No polar_yes->esi Try ESI first maldi Use MALDI-TOF polar_yes->maldi If ESI fails polar_no->maldi fd Consider Field Desorption (FD-MS) polar_no->fd For challenging cases Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation & Final Structure synthesis Synthesize Complex purify Purify Complex (Crystallization/Chromatography) synthesis->purify ir IR Spectroscopy - Observe ν(C=O) blue shift? purify->ir ms Mass Spectrometry - Correct MW & Isotope Pattern? ir->ms nmr Multinuclear NMR (¹H, ¹³C, ³¹P) - Correct shifts & coupling? ms->nmr consistent Are all data consistent? nmr->consistent structure Structure Validated consistent->structure Yes revisit Re-evaluate Structure or Purity consistent->revisit No revisit->purify Re-purify or Re-synthesize

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